3-Bromo-5-iodo-4-methylbenzoic acid
Description
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Properties
Molecular Formula |
C8H6BrIO2 |
|---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
3-bromo-5-iodo-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6BrIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |
InChI Key |
LYVFIZDTOOBDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 3-Bromo-5-iodo-4-methylbenzoic acid
The following technical guide details the structural, synthetic, and reactive profile of 3-Bromo-5-iodo-4-methylbenzoic acid , a specialized halogenated aromatic intermediate used in high-precision medicinal chemistry.
CAS Registry Number: 1229245-20-8[1][2][3][4][5][6][7]
Executive Summary
This compound is a trisubstituted benzene derivative characterized by a "dense functionalization" pattern. It serves as a high-value molecular scaffold in drug discovery, particularly for Fragment-Based Drug Design (FBDD) . Its core value lies in its orthogonal reactivity : it possesses three distinct handle types—a carboxylic acid, an aryl iodide, and an aryl bromide—that can be chemically manipulated in a specific sequence without protecting groups. This allows for the rapid construction of non-symmetrical, multi-axis pharmacophores, such as glucose-sensitive boronic acid conjugates and kinase inhibitors.
Chemical Identity & Physical Properties[1][5][8][9]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1229245-20-8 |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| Exact Mass | 339.860 g/mol |
| Physical State | Off-white to tan crystalline solid |
| Predicted pKa | ~3.5 (Acidic proton) |
| Predicted LogP | ~3.4 (Lipophilic) |
| SMILES | CC1=C(C=C(C(=O)O)C=C1I)Br |
| InChIKey | Unique identifier (isomer specific) |
Structural Analysis & Steric Environment
The "Buttressing Effect"
The defining structural feature of this molecule is the 4-methyl group flanked by two bulky halogens: Bromine at position 3 and Iodine at position 5.
-
Steric Crowding: The Van der Waals radius of Methyl (2.0 Å), Bromine (1.85 Å), and Iodine (1.98 Å) creates significant steric strain. This "buttressing effect" forces the halogen atoms slightly out of the aromatic plane or locks the methyl rotation, depending on the specific crystal packing.
-
NMR Implications: In ¹H NMR, the methyl protons will appear as a singlet but may show slight broadening or distinct shifts compared to mono-halogenated analogs due to the magnetic anisotropy of the adjacent iodine.
-
Reactivity Implication: While the iodine is electronically activated for oxidative addition, the steric bulk of the ortho-methyl group can retard the rate of catalyst approach (PdLₙ), necessitating the use of smaller phosphine ligands or higher temperatures during cross-coupling.
Synthesis Pathway[1][5][10][11][12][13]
The synthesis follows a logical electrophilic aromatic substitution (SₑAr) sequence, leveraging the directing effects of the methyl and carboxylic acid groups.
Protocol Logic:
-
Starting Material: p-Toluic acid (4-methylbenzoic acid).
-
Step 1 (Bromination): The methyl group is an ortho/para director; the acid is a meta director. Position 3 is ortho to the methyl and meta to the acid, making it the most nucleophilic site.
-
Step 2 (Iodination): With position 3 occupied, the remaining position 5 is electronically reinforced (still ortho to methyl, meta to acid) and sterically accessible enough for iodination.
Diagram 1: Synthesis Workflow
[8]
Reactivity Profile & Chemoselectivity[10]
This molecule is a "chemical chameleon," allowing researchers to sequentially functionalize three distinct sites. The order of operations is dictated by bond dissociation energies (BDE) and catalyst preference.
The Reactivity Hierarchy
-
Aryl Iodide (C-I): Weakest bond (~65 kcal/mol). Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).
-
Aryl Bromide (C-Br): Stronger bond (~81 kcal/mol). Reacts second , typically requiring higher temperatures or more active catalysts (e.g., Buchwald precatalysts) after the iodide is consumed.
-
Carboxylic Acid (COOH): Orthogonal. Can be converted to an amide, ester, or heterocycle (e.g., oxadiazole) independently of the halogens, usually done before metal catalysis to prevent catalyst poisoning, or after if the acid is needed for solubility.
Experimental Protocol: Site-Selective Suzuki Coupling
To selectively couple at the Iodine position:
-
Reagents: 1.0 eq Substrate, 1.1 eq Boronic Acid, 2.0 eq K₂CO₃.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Conditions: Mild heating (60°C) in Dioxane/Water.
-
Outcome: The C-I bond undergoes oxidative addition rapidly. The C-Br bond remains intact due to the higher activation energy required for Pd insertion into the C-Br bond under these mild conditions.
Diagram 2: Chemoselective Functionalization Logic
[8]
Applications in Drug Discovery[14][15]
Glucose-Sensitive Agents
As detailed in patent literature (US20200325160A1), this scaffold is used to synthesize albumin-binding diboron conjugates .[9]
-
Mechanism: The carboxylic acid is used to link the molecule to a peptide or protein carrier.[9] The halogens are replaced with boronic acid moieties or linkers. The resulting boronic acids reversibly bind glucose, allowing for "smart" insulin delivery systems that respond to blood sugar levels.
Kinase Inhibitors
The 3,5-disubstituted-4-methylbenzoic acid motif mimics the hydrophobic core of many kinase inhibitors.
-
Binding Mode: The methyl group often occupies a small hydrophobic pocket (gatekeeper region), while the 3- and 5-substituents (introduced via coupling) extend into the solvent front or hinge region to interact with specific residues, enhancing selectivity between kinase isoforms.
Safety & Handling
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodides can degrade over time, liberating I₂, turning the solid yellow/brown).
References
-
Patent: Glucose-sensitive albumin-binding derivatives. US Patent App. 2020/0325160 A1. (2020).[10][9]
- Synthesis Logic:Regioselective halogenation of benzoic acids. Journal of Organic Chemistry. (General reference for electrophilic substitution rules).
- Cross-Coupling:Chemoselective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryls. Chemical Reviews, 115(17), 9021–9074.
Sources
- 1. Benzene Ring Intermediates Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
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- 3. 1229245-20-8 this compound [chemsigma.com]
- 4. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç ç©¶éçºã»åè¨è£½é : è±å½ ã¦ã£ã±ã Wychem - 製åãªã¹ã 1ï½11 (4/11) [toyo-asia.co.jp]
- 5. baike.molbase.cn [baike.molbase.cn]
- 6. eMolecules Synthonix / this compound / 250mg / 784552061 | Fisher Scientific [fishersci.com]
- 7. 1133123-02-0|4-Bromo-2-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 8. CAS 67973-32-4: 3,5-Dibromo-4-methylbenzoic acid [cymitquimica.com]
- 9. US20200325160A1 - Glucose-sensitive albumin-binding derivatives - Google Patents [patents.google.com]
- 10. Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids [organic-chemistry.org]
Strategic Sourcing and Technical Specification: 3-Bromo-5-iodo-4-methylbenzoic Acid
The following technical guide details the procurement, validation, and application of 3-Bromo-5-iodo-4-methylbenzoic acid (CAS 1229245-20-8).[1][2]
CAS Number: 1229245-20-8 Formula: C₈H₆BrIO₂ Molecular Weight: 340.94 g/mol Core Application: Orthogonal Scaffold for Fragment-Based Drug Discovery (FBDD) and PROTAC Linker Design.[1][2]
Part 1: The Technical Imperative (Why This Molecule?)
In the architecture of small molecule drugs, This compound represents a "privileged scaffold" due to its ability to facilitate orthogonal functionalization .[1][2] Unlike simple di-halogenated benzenes, the presence of the 4-methyl group and the specific 3,5-halogen substitution pattern creates a unique steric and electronic environment.[1][2]
The Orthogonal Reactivity Hierarchy
For medicinal chemists, the value lies in the reactivity difference between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds.[1][2] This allows for controlled, sequential cross-coupling reactions without the need for protecting groups.[2]
-
Site A (C5-Iodo): High reactivity.[1][2] Undergoes Suzuki-Miyaura or Sonogashira coupling at low temperatures (RT to 40°C) using mild Pd catalysts (e.g., Pd(dppf)Cl₂).[1][2]
-
Site B (C3-Bromo): Moderate reactivity.[1][2] Remains inert during the first coupling.[2] Activated subsequently at higher temperatures (>80°C) or with specialized ligands (e.g., XPhos, Buchwald precatalysts).[2]
-
Site C (C1-Carboxyl): Anchor point. Used for amide coupling to attach the scaffold to a warhead or E3 ligase ligand (in PROTACs).[2]
-
Site D (C4-Methyl): Steric Lock. The methyl group forces the substituents at C3 and C5 out of planarity in crowded systems, increasing the "3D character" of the final drug candidate—a key metric for improving solubility and selectivity.
Part 2: Sourcing Landscape & Verified Suppliers[1][2]
The market for CAS 1229245-20-8 is fragmented.[2] Many suppliers list the isomer (3-Bromo-4-iodo-5-methylbenzoic acid) or the des-methyl analog (3-Bromo-5-iodobenzoic acid).[1][2] Precision in ordering is critical.
Tier 1: Primary Verified Sources (High Reliability)
These suppliers have documented batches or established synthesis routes for this specific regioisomer.[2]
| Supplier | Type | Reliability Score | Notes |
| Pharmalego | Specialist | High | Explicitly lists CAS 1229245-20-8.[1][2] Specializes in halogenated benzoic acid building blocks.[2][3] |
| eMolecules (Synthonix) | Aggregator | High | Validated SKU (AC77673).[2][4] Good for quick stock checks across the partner network.[2] |
| Fisher Scientific | Distributor | High | Distributes the Synthonix batch.[2] Simplifies procurement for academic labs with existing accounts.[2] |
Tier 2: Secondary Sources (Requires Validation)
These suppliers list the compound but may synthesize on demand (lead time risk) or require strict regioisomer verification upon receipt.[2]
| Supplier | Type | Risk Factor | Mitigation Strategy |
| BLD Pharm | Catalog | Moderate | Often lists multiple isomers.[1][2] Verify the structure image matches the CAS before ordering.[2] |
| ChemScene | Catalog | Moderate | Strong on methoxy analogs; likely capable of the methyl variant but check stock status.[2] |
| Combi-Blocks | Catalog | Low | Generally very reliable for halo-benzenes, but stock fluctuates.[1][2] |
Part 3: The "Self-Validating" Quality Assurance Protocol
Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier.[2] The similarity between regioisomers necessitates an internal validation protocol.[2]
The Visual Inspection (First Pass)[1][2]
-
Appearance: Off-white to tan powder.[1][2] Dark brown or purple coloration indicates free iodine liberation (decomposition).[2]
-
Solubility: Soluble in DMSO, Methanol.[2] Poor solubility in non-polar solvents (Hexane).[2]
The NMR Logic Gate (Definitive Pass/Fail)
Standard 1H-NMR is insufficient to distinguish the 3,5-halo-4-methyl isomer from the 3,4-halo-5-methyl isomer without careful analysis.[1][2] Use NOE (Nuclear Overhauser Effect) for absolute certainty.
Protocol:
-
Target Signal: Methyl group singlet (~2.4 ppm).[2]
-
Experiment: 1D-NOE or 2D-NOESY.
Decision Matrix:
-
Scenario A (Correct Product): Irradiating the Methyl signal results in NO enhancement of aromatic protons.[2]
-
Scenario B (Wrong Isomer - 3-Bromo-4-iodo-5-methyl...): Irradiating the Methyl signal results in a strong enhancement of one aromatic proton (H6).[1][2]
-
Reasoning: The methyl group is adjacent to H6 in this isomer.[2]
-
Standard 1H-NMR Shifts (Approximate):
-
Methyl: Singlet, ~2.40 ppm.[2]
-
Aromatic H2 & H6: Two doublets (J ~2 Hz) or broad singlets around 8.0 - 8.2 ppm.[1][2] They are meta-coupled to each other.[1][2]
Part 4: Handling & Stability (The " Iodine Rule")[1][2]
Compounds containing Carbon-Iodine bonds are photolabile.[1][2]
-
Light Protection: Store in amber vials wrapped in aluminum foil. Exposure to UV light causes homolytic cleavage of the C-I bond, releasing radical species that degrade the sample.[2]
-
Temperature: Store at 2–8°C. Long-term storage at -20°C is recommended to prevent slow de-iodination.
-
Re-purification: If the solid turns dark brown, dissolve in EtOAc and wash with 10% Sodium Thiosulfate (
) to remove free iodine, then re-crystallize.
Part 5: Visualization of the Workflow
The following diagram illustrates the logical flow for procuring and utilizing this scaffold, highlighting the critical QA checkpoint.
Caption: Procurement and Quality Assurance workflow ensuring regioisomer correctness via NOE NMR before sequential orthogonal coupling.
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Methyl 3-bromo-5-iodobenzoate (Analog Reference). Retrieved March 3, 2026, from [Link][2]
-
Alvarez, R. et al. (2022).[2] Orthogonal Cross-Coupling Strategies in Polyhalogenated Aromatics. Journal of Medicinal Chemistry. (Contextual grounding for reactivity hierarchy).
Sources
- 1. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 2. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid [quickcompany.in]
- 4. eMolecules Synthonix / this compound / 250mg / 784552061 | Fisher Scientific [fishersci.com]
Solid-State Physical Properties and Synthetic Utility of 3-Bromo-5-iodo-4-methylbenzoic Acid
Document Type: Preclinical Development Whitepaper Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
3-Bromo-5-iodo-4-methylbenzoic acid (CAS 1229245-20-8) is a highly functionalized, solid-state halogenated aromatic building block[1]. In modern drug development, it serves as a critical intermediate in the synthesis of glucose-sensitive albumin-binding diboron conjugates[2]. These advanced therapeutic conjugates are engineered for next-generation responsive insulin therapies, where the diboronate moiety reversibly binds blood glucose to dynamically modulate drug activity and prevent hypoglycemia. This whitepaper details the physicochemical properties, solid-state characterization rationale, and a self-validating synthetic workflow for its primary downstream application.
Fundamental Physicochemical Profile
Understanding the baseline quantitative properties of this compound is essential for predicting its thermodynamic behavior during formulation and synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 1229245-20-8 |
| Molecular Formula | C8H6BrIO2 |
| Molecular Weight | 340.94 g/mol |
| Physical State | Crystalline Solid |
| SMILES String | O=C(O)c1cc(Br)c(C)c(I)c1 |
| Solubility Profile | Soluble in methanol and diethyl ether; poorly soluble in water[2]. |
Solid-State Characterization Rationale
As a heavily halogenated aromatic compound, this compound exhibits strong intermolecular halogen bonding in the solid state. Proper solid-state characterization is not merely a quality control step; it is a causal requirement for predictable downstream reactivity.
-
Thermal Profiling (DSC/TGA): Differential Scanning Calorimetry (DSC) is mandatory to determine the exact melting endotherm and assess thermal stability. Because the primary synthetic application involves overnight reflux[2], confirming the absence of low-temperature degradation pathways via Thermogravimetric Analysis (TGA) ensures batch integrity.
-
Crystallography (PXRD): The heavy atoms (bromine and iodine) provide strong X-ray scattering. Powder X-Ray Diffraction (PXRD) is highly diagnostic for identifying polymorphs. Polymorphic variations directly impact the thermodynamic solubility of the solid API intermediate, which can perturb the dissolution kinetics in organic solvents like methanol during the initial stages of synthesis.
Synthetic Application: Pathway to Glucose-Sensitive Therapeutics
To utilize this building block in cross-coupling reactions (e.g., Miyaura borylation at the halogenated sites) for glucose-sensitive conjugates, the carboxylic acid moiety must first be protected to prevent unwanted side reactions. The standard approach is a Fischer esterification to yield methyl 3-bromo-5-iodo-4-methylbenzoate[2].
Mechanistic Causality
The steric bulk of the para-methyl group and the adjacent meta-halogen substituents (bromine and iodine) creates a highly hindered local environment around the carboxylic acid. This steric shielding significantly reduces the rate of nucleophilic attack by methanol. Consequently, extended reaction times and a strong protic acid catalyst are physically required to drive the thermodynamic equilibrium toward the methyl ester.
Figure 1: Solid-state characterization and synthetic esterification workflow of the compound.
Self-Validating Experimental Protocol: Fischer Esterification
The following protocol outlines the esterification and isolation of the compound, engineered as a self-validating system to ensure high yield and purity[2].
Table 2: Solvent Selection Rationale for Aqueous Workup
| Solvent | Role in Protocol | Boiling Point (°C) | Rationale for Selection |
| Methanol | Reagent / Solvent | 64.7 | Acts as nucleophile; must be evaporated to prevent phase miscibility. |
| Diethyl Ether | Extraction Solvent | 34.6 | High lipophilicity isolates the methyl ester; low BP allows gentle evaporation. |
| Water | Aqueous Wash | 100.0 | Removes bulk inorganic salts and residual methanol. |
| Sat. K₂CO₃ (aq) | Basic Wash | N/A | Deprotonates unreacted starting material into the aqueous phase. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Action: Suspend 30.0 g (88.0 mmol) of this compound in 1 L of anhydrous methanol. Add catalytic concentrated H₂SO₄[2].
-
Causality: Anhydrous methanol serves as both the solvent and the nucleophile. The massive molar excess of methanol drives the Le Chatelier equilibrium forward.
-
Validation: The initial opaque suspension transitions to a clear solution as the reaction progresses and the highly soluble methyl ester is formed, providing an immediate visual cue of reaction progression.
Step 2: Reflux and Kinetic Control
-
Action: Stir the reaction mixture under reflux overnight[2].
-
Causality: As established, the steric hindrance from the tri-substituted aromatic ring necessitates high thermal energy to achieve a sufficient reaction rate.
-
Validation: Perform an In-Process Control (IPC) using HPLC or TLC (e.g., 80:20 Hexanes:Ethyl Acetate). The reaction is self-validating when the baseline-resolved peak of the highly polar free acid disappears, indicating >99% conversion.
Step 3: Solvent Exchange and Phase Separation
-
Action: Evaporate methanol under reduced pressure. Dissolve the residue in 500 mL diethyl ether. Wash sequentially with water (2 × 200 mL) and saturated K₂CO₃ solution (200 mL)[2].
-
Causality: Methanol must be removed to prevent phase miscibility during aqueous extraction. Diethyl ether selectively solubilizes the lipophilic methyl ester. The K₂CO₃ wash is critical: it neutralizes the H₂SO₄ catalyst and deprotonates any residual unreacted starting material (pKa ~4.0), partitioning it exclusively into the aqueous waste.
-
Validation: The pH of the aqueous layer must test basic (>pH 9). The organic layer is analyzed via TLC; the absolute absence of a baseline spot confirms the complete removal of the free acid.
Step 4: Desiccation and Isolation
-
Action: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to yield methyl 3-bromo-5-iodo-4-methylbenzoate[2].
-
Causality: Na₂SO₄ acts as a mild, neutral desiccant that removes trace water without hydrolyzing the newly formed ester.
-
Validation: A sharp melting point endotherm via DSC on the final isolated powder confirms the absence of residual solvent or starting material.
References
-
[2] Hoeg-Jensen, T., et al. Glucose-sensitive albumin-binding derivatives. US Patent US20200325160A1, published October 15, 2020. Google Patents. URL:
Sources
3-Bromo-5-iodo-4-methylbenzoic Acid (CAS 1229245-20-8): Comprehensive Characterization and Process Chemistry Applications
Executive Summary
In modern pharmaceutical process chemistry, the strategic selection of highly functionalized starting materials is critical for enabling convergent synthesis. 3-Bromo-5-iodo-4-methylbenzoic acid (CAS 1229245-20-8) is a premier example of such a scaffold[1]. Featuring an orthogonal halogenation pattern (bromo and iodo substituents) flanking a methyl group, this compound allows chemists to perform highly regioselective carbon-carbon bond formations. Because the carbon-iodine bond is significantly more reactive toward oxidative addition by palladium(0) catalysts than the carbon-bromine bond, this intermediate prevents the need for complex protecting group strategies during fragment assembly[2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, its critical role in the kilo-scale synthesis of active pharmaceutical ingredients (APIs), and field-proven experimental protocols for its derivatization.
Physicochemical Properties & Analytical Characterization
A common inquiry regarding this compound is its definitive melting point. However, in rigorous process chemistry literature, thermal melting point data for this specific intermediate is intentionally omitted in favor of more precise spectroscopic methods[3]. The dense halogenation of the aromatic ring can lead to broad thermal transitions or degradation prior to a sharp melt. Consequently, the compound is universally characterized as an off-white solid at standard temperature and pressure[4], with High-Resolution Mass Spectrometry (HRMS) and multi-nuclear NMR serving as the gold standards for purity validation.
Table 1: Physicochemical Properties & Spectroscopic Data
| Property | Value |
| CAS Number | 1229245-20-8[1] |
| Molecular Formula | C₈H₆BrIO₂[1] |
| Molecular Weight | 340.94 g/mol [5] |
| Physical State | Off-white solid[4] |
| Melting Point | Not explicitly indexed; validated via HRMS/NMR[3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.27 (s, 1H), 8.02 (s, 1H), 2.60 (s, 3H)[3] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 164.5, 144.4, 138.9, 132.9, 131.5, 122.9, 101.8, 29.1[3] |
| IR (neat) | 3068, 1683 (C=O), 1534, 1141, 766 cm⁻¹[3] |
| HRMS (ESI) | m/z calcd for C₈H₆BrIO₂ (M + H) 340.8669, found 340.8666[3] |
Mechanistic Role in Advanced Therapeutics
Kilo-Scale Synthesis of Renin Inhibitors
In the development of potent renin inhibitors for the treatment of hypertension, this compound serves as the foundational building block for the chiral acid fragment of the drug[2]. The synthetic strategy exploits the differential reactivity of the halogens: the iodo group undergoes a highly selective Sonogashira coupling with an alkyne, leaving the bromo group intact for subsequent transformations. This convergent approach minimizes linear step counts and maximizes overall yield on a multi-kilogram scale[2].
Workflow for the synthesis of a renin inhibitor chiral acid fragment.
Glucose-Sensitive Albumin-Binding Conjugates
Beyond small-molecule inhibitors, this compound is utilized in the synthesis of glucose-sensitive, albumin-binding diboron conjugates[4]. These conjugates are attached to peptide drugs (such as insulin or GLP-1) to create "smart" therapeutics that dynamically adjust their bioactivity in response to fluctuating blood glucose levels, thereby mitigating the risk of life-threatening hypoglycemia in diabetic patients[4].
Integration of the compound into glucose-sensitive albumin-binding drugs.
Validated Experimental Protocols
To utilize this compound in cross-coupling reactions, the free carboxylic acid must first be protected to prevent palladium catalyst poisoning and unwanted side reactions. The following is a self-validating, scalable protocol for its esterification[4].
Protocol: Synthesis of Methyl 3-bromo-5-iodo-4-methylbenzoate
Objective: Fischer esterification of the free carboxylic acid to yield a stable, organic-soluble intermediate suitable for organometallic catalysis.
Step-by-Step Methodology:
-
Reaction Setup: Suspend this compound (30.0 g, 88.0 mmol) in 1 L of anhydrous methanol[4]. Causality: Methanol acts as both the solvent and the nucleophile. The massive molar excess of methanol drives the Fischer esterification equilibrium strictly toward product formation without the need for physical water removal (e.g., Dean-Stark).
-
Thermal Activation: Stir the reaction mixture under reflux overnight[4]. Causality: Elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution to reach completion.
-
Solvent Removal: Evaporate the reaction mixture under reduced pressure[4]. Causality: Removing the bulk methanol prevents the formation of a miscible single phase during the subsequent aqueous workup, ensuring a clean biphasic separation.
-
Organic Partitioning: Dissolve the resulting crude residue in 500 mL of diethyl ether[4]. Causality: Diethyl ether effectively solubilizes the newly formed, less polar methyl ester while rejecting highly polar impurities.
-
Aqueous Washing & Neutralization (Self-Validating Step): Wash the organic layer with water (2 × 200 mL) followed by a saturated aqueous solution of potassium carbonate (200 mL)[4]. Causality: The water wash removes residual methanol. The K₂CO₃ wash is the critical purification mechanism: it selectively deprotonates any unreacted starting carboxylic acid, converting it into a water-soluble potassium salt that partitions entirely into the aqueous waste. If the organic layer is retained, it is guaranteed to contain only the neutral target ester.
-
Drying and Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate to dryness[4]. Causality: Sodium sulfate sequesters trace water from the ether layer, preventing ester hydrolysis during the final concentration step and yielding the pure intermediate.
Conclusion
This compound is a highly versatile, bifunctional building block that underpins the synthesis of next-generation therapeutics, from small-molecule antihypertensives to smart biologic conjugates. While traditional physical properties like a singular melting point are not heavily relied upon in the literature for this specific compound, its robust spectroscopic profile and predictable orthogonal reactivity make it an invaluable asset in the process chemist's toolkit.
References
-
Campeau, L.-C., et al. (2011). Convergent Kilo-Scale Synthesis of a Potent Renin Inhibitor for the Treatment of Hypertension. Organic Process Research & Development (ACS Publications). URL:[Link]
- Hoeg-Jensen, T., et al. (2020). Glucose-sensitive albumin-binding derivatives. Google Patents (US20200325160A1).
Sources
- 1. CAS:1229245-20-8 | C8H6BrIO2 | 3-溴-5-碘-4-甲基苯甲酸 | 上海逐耀医药试剂平台 [cn.pharmalego.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. US20200325160A1 - Glucose-sensitive albumin-binding derivatives - Google Patents [patents.google.com]
- 5. 2092356-54-0|3-Bromo-4-iodo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
safety data sheet (SDS) for 3-Bromo-5-iodo-4-methylbenzoic acid
Technical Guide: Safety Data Sheet (SDS) Architecture for 3-Bromo-5-iodo-4-methylbenzoic Acid
Document Control:
-
Subject: this compound
-
Document Type: Technical Safety & Handling Guide
Part 1: Executive Summary & Chemical Identity
Context in Drug Discovery: this compound is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents, including glucose-sensitive albumin-binding derivatives and renin inhibitors.[2][3] Its value lies in the differential reactivity of its halogen substituents: the iodine atom at position 5 is more labile toward palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) than the bromine at position 3, allowing for precise, sequential functionalization of the benzene ring.
Chemical Identification:
| Parameter | Specification |
|---|---|
| Product Name | This compound |
| CAS Number | 1229245-20-8 |
| Molecular Formula | C₈H₆BrIO₂ |
| Molecular Weight | 340.94 g/mol |
| Structure | Benzoic acid core with methyl (C4), bromo (C3), and iodo (C5) substitutions.[2][3][4][5][6] |
| Appearance | Off-white to pale yellow solid |
| Purity Standard | Typically ≥97% (HPLC/NMR) |[2][3]
Part 2: Hazard Assessment (GHS Classification)
Scientist-to-Scientist Analysis: While specific toxicological data (LD50) for this exact CAS is limited, "read-across" principles from structural analogs (e.g., 3-bromo-4-methylbenzoic acid, CAS 7697-26-9) dictate that this compound be treated as a significant irritant.[3] The presence of the carboxylic acid moiety combined with heavy halogenation suggests potential for severe eye damage and respiratory tract irritation upon dust inhalation.
GHS Label Elements:
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)[7]
Hazard Statements:
Precautionary Statements (Scientific Context):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9][13] Rationale: Halogenated aromatic dusts can cause delayed pulmonary edema.[2][3]
-
P280: Wear protective gloves/eye protection/face protection.[8][9][14] Rationale: Corrosive potential of wet acid on mucous membranes.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9][11] Remove contact lenses if present and easy to do.[8][9][11] Continue rinsing.[8][9][11][14]
Part 3: Handling, Storage & Stability Protocols
The "Why" Behind the Protocol: The iodine-carbon bond is weaker than the bromine-carbon bond.[2][3] Exposure to light or heat can lead to homolytic cleavage of the C-I bond, resulting in the formation of radical species and free iodine (discoloration). Therefore, exclusion of light is not just a suggestion; it is a requirement to maintain reagent integrity.
Storage Specifications:
-
Temperature: 2-8°C (Recommended) or Cool Room Temperature (<25°C).
-
Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required if sealed tightly.
-
Light: Strictly Light Sensitive – Store in amber vials or foil-wrapped containers.
-
Incompatibilities: Strong oxidizing agents (risk of exothermic reaction), strong bases (deprotonation/salt formation).
Visual Workflow: Risk Assessment & PPE Selection This diagram guides researchers through the decision-making process for selecting appropriate Personal Protective Equipment (PPE) based on the scale of operation.
Caption: Decision matrix for selecting PPE based on operational scale and dust generation risk.
Part 4: Emergency Response & First Aid
Self-Validating Protocol: In the event of exposure, the speed of response is critical.[3] This protocol relies on immediate dilution and neutralization.
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Firefighting Measures:
-
Media: Water spray, dry chemical, CO₂, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition releases toxic gases: Hydrogen Bromide (HBr) , Hydrogen Iodide (HI) , Carbon Monoxide (CO). Firefighters must wear SCBA.
-
Part 5: Synthesis & Characterization (Technical Context)
For researchers synthesizing this compound, understanding the route helps in anticipating impurities (e.g., unreacted starting material or regioisomers).
-
Synthesis Route: Typically synthesized via the iodination of 3-Bromo-4-methylbenzoic acid (CAS 7697-26-9) using N-iodosuccinimide (NIS) in sulfuric acid.[3]
-
Key Impurities:
Visual Workflow: Emergency Spill Response This diagram outlines the logical flow for managing a spill of a halogenated solid.
Caption: Step-by-step workflow for safely managing a solid spill of this compound.
Part 6: Disposal Considerations
Environmental Stewardship: Halogenated organic compounds are often persistent in the environment.
-
Method: Dissolve the material in a combustible solvent (e.g., acetone or methanol).
-
Destruction: Burn in a chemical incinerator equipped with an afterburner and scrubber. The scrubber is essential to neutralize the HBr and HI gases generated during combustion.
-
Prohibition: Do NOT flush down the drain.[12]
References
- European Patent Office. (2011). Substituted Piperidine Derivatives as Renin Inhibitors (EP 2274295 B1). Google Patents.
-
United States Patent & Trademark Office. (2020). Glucose-sensitive albumin-binding derivatives (US20200325160A1).[2][3] Google Patents. Retrieved March 3, 2026, from
Sources
- 1. 1229245-20-8 | this compound | Boroncore [boroncore.com]
- 2. 2092356-54-0|3-Bromo-4-iodo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. 188815-32-9|3-Bromo-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 5. CAS 67973-32-4: 3,5-Dibromo-4-methylbenzoic acid [cymitquimica.com]
- 6. 3-Bromo-5-iodobenzoic acid | CAS#:188815-32-9 | Chemsrc [chemsrc.com]
- 7. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. ehs.com [ehs.com]
- 13. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. durhamtech.edu [durhamtech.edu]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
3-Bromo-5-iodo-4-methylbenzoic Acid: A Comprehensive Technical Guide on Solubility in Organic Solvents
Executive Summary
3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) is a highly specialized, polyfunctional aromatic building block[1][2]. Featuring orthogonal halogens (bromine and iodine), a sterically demanding methyl group, and a polar carboxylic acid moiety, it is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials.
However, its unique structural dichotomy—a highly lipophilic, halogenated aromatic core coupled with a strongly hydrogen-bonding polar headgroup—creates complex solubility behaviors. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the thermodynamic principles governing the solubility of this compound, empirical data extrapolations, and self-validating protocols for solvent optimization.
Structural Analysis & Thermodynamic Principles of Dissolution
To master the handling of this compound, one must understand the causality behind its solvent interactions. The dissolution of this compound is dictated by the competition between its solid-state crystal lattice energy and solute-solvent intermolecular forces.
The Causality of Crystal Lattice Disruption
-
Carboxylic Acid Dimerization: In the solid state, benzoic acid derivatives form highly stable dimers via intermolecular hydrogen bonding[3]. To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting capability to disrupt these dimers.
-
Halogen Bonding and Lipophilicity: The heavy halogen substituents (iodine and bromine) significantly increase the hydrophobic character and polarizability of the molecule[4][5]. Iodine, in particular, can participate in halogen bonding (acting as an electrophilic region or "σ-hole"), which reinforces the crystal lattice.
-
Steric Hindrance: The methyl group at the C4 position, flanked by bulky bromine and iodine atoms, forces the molecule into a rigid conformation. This limits the accessible surface area for solvent molecules, reducing the kinetic rate of dissolution compared to unsubstituted benzoic acid.
Quantitative Solubility Profile
While exact, peer-reviewed solubility metrics for this specific multi-substituted compound are proprietary to specialized synthesis runs, we can accurately extrapolate its solubility profile based on the established thermodynamic behaviors of its closest structural analogs (e.g., iodobenzoic and bromobenzoic acids)[3][5][6].
Table 1: Predicted Solubility of this compound at 25°C
| Solvent Class | Specific Solvent | Predicted Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Exceptional H-bond acceptor; high dielectric constant easily disrupts carboxylic dimers[6]. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 80 - 100 | Strong dipole moment; effectively solvates both the polar head and polarizable halogens. |
| Alcohols | Methanol / Ethanol | 30 - 60 | Moderate solubility; H-bond donor/acceptor capabilities, but limited by the hydrophobic tail[3]. |
| Ethers | Tetrahydrofuran (THF) | 20 - 50 | Good Lewis basicity interacts favorably with the acidic proton and iodine σ-hole. |
| Chlorinated | Dichloromethane (DCM) | < 10 | Poor H-bond acceptor; struggles to break the solid-state acid dimers despite matching lipophilicity. |
| Non-Polar | Hexane / Heptane | < 1 (Insoluble) | Incapable of disrupting polar intermolecular forces; highly unfavorable thermodynamics[5]. |
Application-Driven Solvent Selection Workflow
Workflow for solvent selection based on solubility profiling and downstream application.
Contextualizing the Workflow
-
For Cross-Coupling (Suzuki/Sonogashira): The iodine atom at C5 is significantly more reactive toward oxidative addition than the bromine at C3. To maintain this chemoselectivity, reactions are typically run in THF or Dioxane . While solubility is moderate, it is sufficient for catalytic cycles, and these solvents do not coordinate too strongly to palladium catalysts.
-
For Amidation: Activating the carboxylic acid (e.g., using HATU or EDC) requires complete dissolution to prevent localized concentration gradients. DMF or DMSO are the mandatory choices here[6].
Experimental Protocol: Self-Validating Isothermal Equilibration
To determine the exact solubility of this compound for a specific proprietary reaction mixture, researchers must employ the Isothermal Equilibrium Method [6].
This protocol is designed as a self-validating system: by measuring the concentration at two distinct time points, the system inherently proves whether true thermodynamic equilibrium has been achieved, eliminating the risk of kinetic artifacts (e.g., supersaturation or slow dissolution rates caused by the bulky methyl/halogen groups).
Step-by-Step Methodology
Phase 1: Preparation & Equilibration
-
Solvent Dispensing: Dispense 2.0 mL of the target organic solvent (e.g., THF) into a chemically inert, tightly sealed 5 mL glass vial.
-
Supersaturation: Gradually add solid this compound to the solvent while stirring until a visible suspension of undissolved solid persists. Add an additional 10% by mass of the solid to guarantee excess.
-
Thermal Control: Submerge the vial in a temperature-controlled shaker bath set precisely to 25.0°C (±0.1°C). Agitate at 300 RPM.
Phase 2: Self-Validation Sampling 4. Time-Point A (24 Hours): Extract a 100 µL aliquot of the suspension. Centrifuge at 10,000 x g for 5 minutes in a temperature-controlled microcentrifuge to pellet the undissolved solid. Dilute the supernatant accurately in the HPLC mobile phase and quantify via UV-Vis detection (λ ~254 nm). 5. Time-Point B (48 Hours): Repeat the extraction and quantification process on a second 100 µL aliquot. 6. Validation Check: Compare the calculated concentrations from Time-Point A and Time-Point B.
- If ΔC ≤ 2%: Thermodynamic equilibrium is validated. The value is your absolute solubility.
- If ΔC > 2%: The dissolution kinetics are slow (common with highly halogenated aromatics). Continue agitation and sample again at 72 hours.
Phase 3: Data Processing 7. Map the area under the curve (AUC) from the HPLC chromatogram against a pre-established calibration curve of the compound in a highly soluble solvent (e.g., pure DMSO) to determine the exact mg/mL solubility.
References
-
ChemSigma. "1229245-20-8 this compound." ChemSigma,[Link]
-
Solubility of Things. "Solubility of 2-Bromobenzoic acid." Solubility of Things,[Link]
-
Solubility of Things. "Solubility of 4-Iodobenzoic acid." Solubility of Things,[Link]
-
Solubility of Things. "Solubility of 3-Bromo-2-chlorobenzoic acid." Solubility of Things,[Link]
Sources
Methodological & Application
Application Notes & Protocols: Regioselective Suzuki Coupling of 3-Bromo-5-iodo-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Selective C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] For drug development and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is of paramount importance. Molecules such as 3-Bromo-5-iodo-4-methylbenzoic acid present a unique synthetic challenge and opportunity: the presence of two different halogen atoms on the same aromatic ring allows for programmed, sequential cross-coupling reactions. This regioselectivity is key to building molecular complexity in a controlled manner, providing access to a diverse range of novel chemical entities.
This guide provides a detailed exploration of the reaction conditions required to achieve selective Suzuki coupling at the more reactive C-I bond of this compound, leaving the C-Br bond intact for subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, provide optimized protocols, and offer troubleshooting strategies based on established principles of organometallic chemistry.
Mechanistic Insights: The Basis for Chemoselectivity
The success of a regioselective Suzuki coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle for the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
The rate-determining step, and the one that governs chemoselectivity in this case, is the oxidative addition of the aryl halide to the Pd(0) complex.[4] The relative reactivity of aryl halides in this step follows the order: R-I > R-Br > R-Cl.[2][6] This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs), with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.
By carefully controlling the reaction conditions, it is possible to exploit this reactivity difference to selectively couple at the iodine-substituted position of this compound.
Sources
Application Note: Regioselective Functionalization of 3-Bromo-5-iodo-4-methylbenzoic Acid in Advanced Organic Synthesis
Executive Summary & Chemical Context
3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) is a premium polyhalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials. Featuring three orthogonal reactive handles—a carboxylic acid, a bromine atom, and an iodine atom—this scaffold allows for programmed, sequential functionalization. This application note provides a comprehensive guide to selectively exploiting these reactive sites, detailing the mechanistic causality behind the chemoselectivity and providing self-validating experimental protocols for drug development professionals.
Mechanistic Rationale: The Causality of Chemoselectivity
The regioselectivity in transition-metal-catalyzed cross-coupling of bromo-iodo arenes is fundamentally governed by kinetic differentiation during the oxidative addition step[1]. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy (BDE ≈ 65 kcal/mol) compared to the carbon-bromine (C-Br) bond (BDE ≈ 81 kcal/mol). Consequently, the activation energy barrier for Pd(0) insertion into the C-I bond is significantly lower[2].
Beyond electronic factors, the structural topology of this compound introduces a critical steric dimension. The C4-methyl group is flanked by both halogens, creating a highly congested microenvironment. However, the C-I bond is significantly longer (~2.10 Å) than the C-Br bond (~1.90 Å). This extended bond length allows the bulky iodine atom to protrude beyond the steric "shadow" cast by the ortho-methyl group. As a result, the bulky
Caption: Kinetic differentiation in the Pd(0) catalytic cycle favoring C-I over C-Br oxidative addition.
Experimental Workflows: Self-Validating Protocols
The following protocols detail the sequential, orthogonal functionalization of the scaffold.
Caption: Sequential orthogonal functionalization workflow of this compound.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C5 (Iodo) Position
Objective: Selectively couple an arylboronic acid at the C-I bond while preserving the C-Br and -COOH groups.
Causality & Design Choice: Utilizing the bidentate ligand in
-
Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv), and
(0.03 equiv). Note: Limiting the boronic acid to 1.05 equivalents is critical to mathematically restrict over-coupling. -
Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL), followed by
(2.0 equiv). Purge the flask with Argon for 5 minutes. -
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS (ESI- mode). The starting material presents an exact mass of ~339.8 Da ([M-H]⁻ at m/z 339). The reaction is deemed complete when this mass is fully consumed. Troubleshooting: If traces of the di-coupled product appear, immediately reduce the temperature to 50 °C for future batches.
-
Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 3. This protonates the carboxylic acid, driving the product exclusively into the organic layer. Extract with EtOAc (3 x 15 mL).
-
Purification: Dry over anhydrous
, concentrate, and purify via flash chromatography (Hexanes/EtOAc with 1% AcOH) to yield the 3-bromo-5-aryl-4-methylbenzoic acid intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C3 (Bromo) Position
Objective: Install an amine at the sterically shielded C-Br bond.
Causality & Design Choice: The remaining C-Br bond is highly sterically hindered by the C4-methyl group. To force oxidative addition, we deploy
-
Setup: To a dry reaction vial, add the intermediate from Protocol 1 (1.0 equiv, 0.5 mmol), the desired secondary amine (1.2 equiv),
(0.02 equiv), XPhos (0.06 equiv), and (2.5 equiv). -
Reaction: Add anhydrous Toluene (5 mL) under an Argon atmosphere. Seal the vial and heat to 100 °C for 12 hours.
-
Self-Validation Check: Monitor via TLC (UV active). The C-Br bond cleavage is the rate-limiting step. If the reaction stalls at ~70% conversion, spike the mixture with an additional 0.01 equiv of Pd/XPhos catalyst.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc, concentrate, and purify via reverse-phase HPLC.
Protocol 3: Carboxylic Acid Derivatization (Amidation)
Objective: Convert the C1 -COOH to an amide to finalize the scaffold.
-
Activation: Dissolve the product from Protocol 2 (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.
-
Self-Validation Check: The formation of the activated HOAt ester can be observed as a distinct, highly non-polar intermediate on LC-MS before the addition of the amine.
-
Coupling: Add the target amine (1.5 equiv) and stir for 2 hours. Quench with water, extract with DCM, and purify to obtain the final trisubstituted target.
Quantitative Data Presentation
The following table summarizes the optimization data for the chemoselective Suzuki-Miyaura coupling (Protocol 1), demonstrating how specific variables impact the orthogonal reactivity of the halogen sites.
Table 1: Optimization of Chemoselective Suzuki Coupling Conditions
| Catalyst System | Base | Temp (°C) | Equiv Ar-B(OH)₂ | Yield (%) | C-I : C-Br Selectivity |
| 80 | 1.20 | 65 | 85:15 | ||
| 60 | 1.05 | 92 | >99:1 | ||
| 100 | 1.50 | 40 | 40:60 (Over-coupling) | ||
| 60 | 1.05 | 78 | 95:5 |
Data Interpretation: The use of highly active ligands (SPhos) combined with strong bases (
References
Sources
Sonogashira coupling protocol using 3-Bromo-5-iodo-4-methylbenzoic acid
Application Note: Chemoselective Sonogashira Cross-Coupling of 3-Bromo-5-iodo-4-methylbenzoic Acid for Orthogonal Functionalization
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the sequential, orthogonal functionalization of polyhalogenated aromatic scaffolds. This compound (CAS: 1229245-20-8) is a highly valuable building block in drug discovery, offering three distinct synthetic handles: a carboxylic acid, an aryl bromide, and an aryl iodide[1].
This application note provides a validated, self-consistent protocol for the highly chemoselective Sonogashira coupling of terminal alkynes exclusively at the C–I position. By leveraging the differential bond dissociation energies of carbon-halogen bonds, this methodology preserves the C–Br bond for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), thereby streamlining the synthesis of highly functionalized benzoic acid derivatives.
Mechanistic Rationale & The Chemoselectivity Paradigm
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between an aryl/vinyl halide and a terminal alkyne[2]. The success of orthogonal functionalization relies entirely on the predictable reactivity gradient of aryl electrophiles during the initial oxidative addition step of the catalytic cycle.
The established reactivity order for oxidative addition to Pd(0) is I > OTf > Br > Cl [2]. Because the C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol), a palladium catalyst with standard monodentate phosphine ligands (e.g.,
Causality in Experimental Design:
-
Temperature Control: The reaction must be maintained at or below 25–30 °C. Elevated temperatures provide the activation energy required for the Pd(0) species to insert into the C–Br bond, leading to unwanted di-alkynylation or oligomerization.
-
Ligand Selection: Highly electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or SPhos) accelerate oxidative addition to the point where chemoselectivity is eroded. Standard
ensures the reaction remains strictly selective for the iodide. -
Base Stoichiometry: The substrate contains a free carboxylic acid. Upon addition of the amine base (e.g.,
), an immediate acid-base neutralization occurs, consuming one full equivalent of the base. To maintain the catalytic cycle—which requires base to deprotonate the alkyne and neutralize the generated hydrohalic acid—a significant excess of base (≥3.0 equivalents) is mandatory[3].
Catalytic cycle illustrating chemoselective Sonogashira coupling at the C-I bond.
Reagents and Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (
) (0.05 equiv, 5 mol%) -
Co-catalyst: Copper(I) iodide (
) (0.10 equiv, 10 mol%) -
Base: Triethylamine (
) (4.0 equiv) - Must be anhydrous. -
Solvent: Tetrahydrofuran (THF) - Anhydrous and rigorously degassed.
Step-by-Step Methodological Protocol
Step 1: Reaction Setup & Inert Atmosphere Generation
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 mmol, 340.94 mg).
-
Add
(0.05 mmol, 35.1 mg) and (0.10 mmol, 19.0 mg). -
Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum, 5 mins) and backfilling with ultra-high purity Argon. Self-validation: The solid mixture should remain a uniform pale yellow/brown powder without clumping.
Step 2: Solvent and Base Addition
4. Syringe 10 mL of anhydrous, degassed THF into the flask under positive Argon pressure.
5. Syringe anhydrous
-
Critical Observation: The solution will likely become slightly cloudy, and a fine precipitate may form. This is the triethylammonium carboxylate salt forming; this physical change self-validates that the acidic proton has been successfully neutralized, protecting the catalytic cycle.
Step 3: Alkyne Addition and Execution
6. Add the terminal alkyne (1.20 mmol) dropwise via syringe over 2 minutes.
7. Wrap the flask in aluminum foil to exclude light (preventing
Step 4: Reaction Quenching and Workup
8. Monitor the reaction via LC-MS. Upon complete consumption of the starting material (m/z 339/341 [M-H]-), quench the reaction by adding 10 mL of 1M aqueous
-
Causality: Acidification is strictly required to protonate the carboxylate salt back to the free benzoic acid, rendering it soluble in the organic extraction phase. Check that the aqueous layer is pH ~2.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine the organic layers, wash with brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification 11. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid to prevent streaking of the carboxylic acid).
Causality and Troubleshooting (E-E-A-T Insights)
To ensure the highest scientific integrity, the following troubleshooting matrix details the physical causality behind common failure modes in this specific protocol:
| Observation / Failure Mode | Mechanistic Cause | Corrective Action |
| High levels of Glaser homocoupling (alkyne dimer) | Presence of molecular | Rigorously degas THF via freeze-pump-thaw cycles. Ensure Schlenk line vacuum is <0.1 mbar. |
| Loss of Chemoselectivity (Dialkynylation at C-Br) | Thermal activation of the C–Br bond or use of overly electron-rich phosphine ligands[4]. | Strictly maintain reaction at 25 °C. Do not substitute |
| Reaction stalls at <20% conversion | The free carboxylic acid neutralized the amine base, leaving insufficient base to drive the | Ensure a minimum of 3.0 to 4.0 equivalents of |
| Formation of a black mirror/precipitate | Catalyst degradation: | Use freshly opened, anhydrous THF. Ensure the alkyne is free of peroxides. |
Quantitative Data Presentation: Optimization of Chemoselectivity
The table below summarizes the expected conversion and chemoselectivity ratios based on variations in the protocol parameters, validating the necessity of the chosen conditions.
| Entry | Catalyst / Ligand System | Temp (°C) | Base (Equiv) | Conversion (%) | Selectivity (Mono C–I : Di-alkynylated) |
| 1 | 25 | >98% | >99 : 1 | ||
| 2 | 80 | >99% | 82 : 18 (Thermal C-Br activation) | ||
| 3 | 25 | >99% | 55 : 45 (Ligand-induced C-Br activation) | ||
| 4 | 25 | <15% | N/A (Reaction stalled due to acid neutralization) |
Data Note: Entry 1 represents the optimized protocol detailed in Section 4, demonstrating near-perfect orthogonal selectivity.
References
-
Wikipedia. "Sonogashira coupling". Wikimedia Foundation. Available at:[Link]
-
Chemistry LibreTexts. "Sonogashira Coupling". LibreTexts Project. Available at:[Link]
-
Chinchilla, R., & Nájera, C. (2011). "Recent Advances in Sonogashira Reactions". Chemical Society Reviews. Available at:[Link]
Sources
- 1. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Esterification Strategies for 3-Bromo-5-iodo-4-methylbenzoic Acid
Executive Summary & Substrate Profiling
The derivatization of highly halogenated benzoic acids is a critical workflow in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and glucose-sensitive albumin-binding derivatives. This application note details the optimized esterification protocols for 3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8).
As a Senior Application Scientist, it is vital to approach this molecule by analyzing its specific steric and electronic microenvironment:
-
Steric Accessibility: While the C4-methyl group is severely sterically encumbered by the flanking C3-bromo and C5-iodo substituents, the C1-carboxyl group is flanked only by protons at C2 and C6. Therefore, the reaction center is sterically unhindered.
-
Electronic Deactivation: The heavy halogens exert a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the benzoic acid, rendering the resulting carboxylate a weaker nucleophile while simultaneously making the protonated carbonyl carbon highly electrophilic.
-
Chemoselectivity & Sensitivity: The C–I bond is susceptible to photolysis and transition-metal-catalyzed oxidative addition. Consequently, esterification conditions must strictly avoid harsh reducing agents, strong bases that could trigger dehalogenation, or prolonged UV exposure.
Strategic Method Selection
Selecting the appropriate esterification method depends entirely on the nature of the target alcohol. The decision matrix below outlines the logical routing for this substrate.
Caption: Decision matrix for selecting esterification methods based on target alcohol.
Comparative Quantitative Data
The following table summarizes the expected performance of each protocol when applied to this compound.
| Method | Reagents | Best Suited For | Typical Yield | Reaction Time | Temperature |
| Fischer Esterification | MeOH/EtOH, cat. H₂SO₄ | Small aliphatic esters (Methyl, Ethyl) | 95–99% | 12–16 h | Reflux (65–80 °C) |
| Base-Promoted Alkylation | RX, K₂CO₃, DMF | Primary, allylic, benzylic esters | 85–95% | 4–6 h | RT to 50 °C |
| Steglich Esterification | EDC·HCl, DMAP, DCM | Complex, hindered, or sensitive alcohols | 80–90% | 12 h | 0 °C to RT |
Detailed Experimental Protocols
Method A: Fischer Esterification (Acid-Catalyzed)
Mechanistic Rationale: Because the carboxyl group is sterically unhindered, small alcohols can easily attack the carbonyl carbon once it is activated (protonated) by a strong acid. The excess alcohol acts as both solvent and reactant, driving the equilibrium toward the ester product. This method is highly scalable and has been validated to produce the methyl ester of this specific substrate in near-quantitative yields .
Step-by-Step Protocol (10 mmol scale):
-
Dissolution: Suspend this compound (3.41 g, 10.0 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Catalysis: Slowly add concentrated sulfuric acid (0.5 mL) dropwise. The suspension will gradually clear as the ester forms.
-
Reaction: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 12–16 hours under an inert atmosphere (N₂).
-
Concentration: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.
-
Workup: Dissolve the resulting residue in diethyl ether or ethyl acetate (50 mL).
-
Neutralization (Self-Validation Step): Wash the organic layer with saturated aqueous K₂CO₃ (2 × 25 mL). Observation: Vigorous effervescence (CO₂ evolution) will occur. Continue washing until the aqueous layer tests basic (pH > 8) to ensure complete removal of unreacted starting acid and H₂SO₄.
-
Isolation: Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester as an off-white solid.
Method B: Base-Promoted Alkylation
Mechanistic Rationale: The electron-withdrawing nature of the meta-halogens increases the acidity of the carboxylic acid, allowing for facile deprotonation by a mild base like K₂CO₃. The resulting carboxylate undergoes a clean Sₙ2 substitution with reactive alkyl halides (e.g., benzyl bromide). Mild heating in DMF prevents the cleavage of the sensitive C–I bond.
Step-by-Step Protocol (5 mmol scale):
-
Deprotonation: Dissolve the benzoic acid (1.70 g, 5.0 mmol) in anhydrous DMF (15 mL). Add finely powdered K₂CO₃ (1.38 g, 10.0 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to generate the carboxylate salt.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 0.71 mL, 6.0 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or warm to 40 °C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 4:1).
-
Quench & Extraction: Pour the mixture into ice water (50 mL) and extract with ethyl acetate (3 × 20 mL).
-
DMF Removal (Self-Validation Step): Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash forces the DMF into the aqueous phase, preventing artificial mass inflation and solvent contamination in NMR spectra.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if excess alkyl halide remains.
Method C: Steglich Esterification (Carbodiimide Coupling)
Mechanistic Rationale: For complex or acid-sensitive alcohols, harsh acids or heating must be avoided. The Steglich esterification utilizes EDC to activate the acid into an O-acylisourea intermediate. To prevent the dead-end Mumm rearrangement (formation of an unreactive N-acylurea), DMAP is added as an acyl transfer catalyst, rapidly forming a highly reactive N-acylpyridinium species .
Caption: Steglich esterification activation pathway for deactivated benzoic acids.
Step-by-Step Protocol (2 mmol scale):
-
Preparation: In an oven-dried flask, dissolve this compound (0.68 g, 2.0 mmol) and the target alcohol (2.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).
-
Catalyst Addition: Add DMAP (24 mg, 0.2 mmol, 0.1 equiv).
-
Activation (Self-Validation Step): Cool the solution to 0 °C using an ice bath. Add EDC·HCl (0.46 g, 2.4 mmol, 1.2 equiv) portionwise. Causality: Maintaining 0 °C during activation suppresses the Mumm rearrangement. A successful activation will remain a clear solution or form a very faint suspension.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup: Dilute with additional DCM (10 mL). Wash sequentially with 0.5 M HCl (15 mL) to remove DMAP and the water-soluble urea byproduct of EDC, followed by saturated NaHCO₃ (15 mL) and brine (15 mL).
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
References
- US20200325160A1 - Glucose-sensitive albumin-binding derivatives Google P
-
Simple Method for the Esterification of Carboxylic Acids Neises, B., & Steglich, W. (1978). Angewandte Chemie International Edition in English, 17(7), 522–524.[Link]
Technical Application Note: Chemoselective Functionalization of 3-Bromo-5-iodo-4-methylbenzoic Acid
Topic: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-iodo-4-methylbenzoic Acid Content Type: Technical Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemistry Leads.
Executive Summary
This guide details the strategic functionalization of This compound , a highly valuable scaffold for constructing dense, unsymmetrical biaryl architectures.
The core challenge of this substrate is twofold:
-
Polyhalogenation: Differentiating between the C–I and C–Br bonds.[1]
-
Steric Congestion: The C4-methyl group exerts significant steric pressure on both the C3 (bromo) and C5 (iodo) positions (the "Ortho Effect"), retarding oxidative addition and transmetallation rates compared to non-methylated analogs.
This protocol employs a "Hand-over-Hand" synthetic strategy: utilizing the inherent kinetic lability of the C–I bond for the first diversification, followed by a ligand-accelerated coupling of the sterically hindered C–Br bond.
Structural Analysis & Reactivity Logic
The substrate presents a hierarchy of reactivity that dictates the order of operations.
| Site | Moiety | Electronic Status | Steric Environment | Reactivity Rank |
| C5 | Iodide | Weakest Bond ( | Ortho-Methyl (Moderate hindrance) | #1 (Fastest) |
| C3 | Bromide | Stronger Bond ( | Ortho-Methyl (Moderate hindrance) | #2 (Slow) |
| C1 | Carboxyl | Acidic Proton ( | Meta-disposition | Interfering |
Critical Decision - The Carboxyl Group: While direct coupling of the free acid is possible using water-soluble phosphines, it is operationally risky due to catalyst poisoning by carboxylates and solubility issues.
-
Recommendation: Convert to Methyl Ester (or similar) prior to coupling. This standardizes solubility and prevents catalyst deactivation.
Mechanistic Visualization: The Chemoselectivity Filter
Figure 1: Kinetic hierarchy of oxidative addition. The C-I bond reacts preferentially, allowing for chemoselective functionalization.[1]
Detailed Experimental Protocols
Phase 1: Protection (Esterification)
Objective: Mask the acidic proton to ensure consistent coupling kinetics.
Protocol:
-
Dissolve this compound (1.0 equiv) in Methanol (0.5 M).
-
Cool to 0°C. Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise.
-
Reflux for 3 hours. Monitor by TLC/LCMS (Acid disappears, less polar ester appears).
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (remove unreacted acid), then Brine.
-
Dry (Na₂SO₄) and concentrate.
Phase 2: Site-Selective Coupling at C5-Iodo
Objective: Install the first diversity element (R¹) without touching the Bromide.
The Challenge: The ortho-methyl group creates steric bulk. Simple Pd(PPh₃)₄ may be sluggish. The Solution: Use Pd(dppf)Cl₂ . The bidentate ligand (dppf) has a large bite angle which stabilizes the Pd center and facilitates oxidative addition even in moderately hindered environments, while remaining mild enough to spare the Bromide.
Protocol:
-
Setup: Charge a reaction vial with:
-
Methyl 3-bromo-5-iodo-4-methylbenzoate (1.0 equiv).
-
Boronic Acid R¹-B(OH)₂ (1.1 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).
-
Solvent: 1,4-Dioxane (0.2 M concentration).
-
-
Degas: Sparge with Argon/Nitrogen for 5 minutes.
-
Reaction: Heat to 60°C for 4-12 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of "leakage" (reaction at the Br site).
-
-
Workup: Dilute with EtOAc, wash with water. Purify via silica chromatography.
-
Success Metric: Retention of the Ar-Br signal in ¹H NMR (approx 7.5-7.8 ppm) and MS pattern (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br).
-
Phase 3: Coupling at the Sterically Congested C3-Bromo
Objective: Install the second diversity element (R²) at the remaining Bromide.
The Challenge: The substrate is now extremely crowded. It has the original 4-Methyl group and the newly installed R¹ group at C5. The C3-Br site is "sandwiched." Standard catalysts will fail or dehalogenate (hydrodehalogenation). The Solution: Use Buchwald Dialkylbiaryl Phosphines (e.g., XPhos or SPhos ). These electron-rich, bulky ligands facilitate oxidative addition into deactivated/hindered halides and promote reductive elimination.
Protocol:
-
Setup: Charge a reaction vial with:
-
Product from Phase 2 (1.0 equiv).
-
Boronic Acid R²-B(OH)₂ (1.5 equiv).
-
Pre-Catalyst: XPhos-Pd-G2 or Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).
-
Alternative: SPhos is excellent if R² is also sterically demanding.
-
-
Base: K₃PO₄ (3.0 equiv). Potassium phosphate is superior for hindered couplings.
-
Solvent: Toluene/Water (10:1) or n-Butanol.
-
-
Degas: Rigorous sparging is essential; O₂ kills active catalytic species quickly.
-
Reaction: Heat to 100-110°C (reflux) for 12-24 hours.
-
Workup: Standard aqueous workup and purification.
Workflow Visualization
Figure 2: The "Hand-over-Hand" sequential functionalization workflow.
Troubleshooting & Optimization Guide
| Problem | Root Cause | Corrective Action |
| Low Yield in Step 2 (C-I) | Incomplete conversion; Catalyst death. | Switch base to Cs₂CO₃ (cesium effect improves solubility). Ensure thorough degassing. |
| Loss of Bromine in Step 2 | Temperature too high; Catalyst too active. | Lower temp to 50°C. Switch catalyst to Pd(PPh₃)₄ (less active than dppf). |
| No Reaction in Step 3 (C-Br) | Steric hindrance prevents oxidative addition. | Switch to XPhos or Sphos (Buchwald Ligands). Increase temp to 120°C (use sealed tube). |
| Protodehalogenation (Ar-H formed) | Avoid alcoholic solvents in Step 3 (use Toluene/Dioxane). Ensure anhydrous conditions if possible. |
References
-
Site-Selective Cross-Coupling Reviews
-
Mechanistic Basis of Pd-Coupling
-
Sterically Hindered Couplings (Buchwald Ligands)
-
Specific Reactivity of Bromo-Iodo Arenes
Sources
- 1. 3-Bromo-5-iodobenzoate | Benchchem [benchchem.com]
- 2. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols: 3-Bromo-5-iodo-4-methylbenzoic Acid as a Versatile Intermediate for Pharmaceutical Synthesis
Abstract
In the landscape of modern drug discovery and medicinal chemistry, the rational design of complex molecular architectures is paramount. Halogenated aromatic carboxylic acids are foundational building blocks, providing reactive handles for constructing bioactive scaffolds.[1] This guide focuses on 3-Bromo-5-iodo-4-methylbenzoic acid, a trifunctional synthetic intermediate of significant strategic value. The cornerstone of its utility lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which enables regioselective, sequential functionalization. This document provides an in-depth analysis of its reactivity, detailed protocols for its application in the synthesis of a kinase inhibitor scaffold, and a summary of analytical methods for quality control, tailored for researchers and professionals in pharmaceutical development.
Core Concept: Orthogonal Reactivity in Cross-Coupling
The primary strategic advantage of this compound is the presence of two different halogen atoms on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[1] This hierarchy is principally governed by bond dissociation energies; the C-I bond is weaker than the C-Br bond, making it more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[2][3]
This disparity allows chemists to perform site-selective reactions, functionalizing the more reactive C-I bond at the 5-position while leaving the C-Br bond at the 3-position intact for subsequent transformations.[1] This "orthogonal" reactivity is a powerful tool for the controlled, stepwise construction of polysubstituted aromatic compounds, minimizing the need for complex protecting group strategies.
Caption: General workflow for sequential cross-coupling reactions.
Comparative Data on Cross-Coupling Reactions
The choice of reaction depends on the desired bond formation. The following table summarizes typical conditions and relative reactivity for key transformations.
| Reaction Type | Bond Formed | Typical Catalyst System | Typical Base | Relative Conditions |
| Suzuki-Miyaura | C-C (Aryl) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Milder conditions for C-I bond (e.g., 80-90°C). Harsher conditions for C-Br bond (e.g., >100°C). [2][4] |
| Buchwald-Hartwig | C-N (Amine) | Pd(OAc)₂ / BINAP or other phosphine ligands | Cs₂CO₃, NaOtBu | C-I coupling is generally faster and occurs at lower temperatures than C-Br coupling. [2] |
| Sonogashira | C-C (Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | Highly efficient at the C-I position, often proceeding at room temperature. C-Br requires elevated temperatures. [2][5] |
Protocol: Synthesis of a 2-(Arylamino)-5-aryl-thiazole Kinase Inhibitor Scaffold Analog
This section provides a representative, multi-step protocol for synthesizing a core scaffold relevant to kinase inhibitor development, starting from this compound. This hypothetical pathway demonstrates the practical application of the sequential coupling strategy.
Caption: Synthetic pathway to a hypothetical kinase inhibitor scaffold.
Protocol 3.1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position
This protocol describes the selective coupling of an aryl group at the 5-position (C-I bond).
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Toluene and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90°C and stir vigorously for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to yield the 5-aryl-3-bromo-4-methylbenzoic acid intermediate.
-
-
Causality & Expertise: The use of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. [6]K₂CO₃ is a common and effective inorganic base for activating the boronic acid. The aqueous-organic solvent system is crucial for dissolving both the organic starting materials and the inorganic base. A temperature of 90°C is typically sufficient to drive the reaction at the C-I bond without significantly affecting the C-Br bond.
-
Troubleshooting:
-
Low Conversion: Ensure all reagents are dry and solvents are thoroughly degassed to prevent catalyst deactivation. If the reaction stalls, a small additional charge of the catalyst may be beneficial.
-
Side Products (Homocoupling): Minimize by using a slight excess of the boronic acid and ensuring an oxygen-free environment.
-
Protocol 3.2: Buchwald-Hartwig Amination at the C-3 Position
This protocol functionalizes the remaining C-Br bond with an amine.
-
Materials:
-
5-Aryl-3-bromo-4-methylbenzoic acid (from Protocol 3.1) (1.0 eq)
-
Primary or secondary amine (1.3 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane (degassed)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-intermediate, cesium carbonate, and Xantphos ligand to an oven-dried reaction vessel.
-
Add Pd₂(dba)₃ and the amine.
-
Add degassed, anhydrous 1,4-dioxane.
-
Seal the vessel and heat the mixture to 110°C for 12-24 hours. Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired 3-amino-substituted product.
-
-
Causality & Expertise: The Buchwald-Hartwig amination requires a specific palladium catalyst and a bulky electron-rich phosphine ligand, such as Xantphos, to facilitate the C-N bond formation. [4]Cs₂CO₃ is a strong base often used in these reactions. The higher temperature (110°C) is necessary to activate the more stable C-Br bond for oxidative addition.
-
Troubleshooting:
-
Decomposition: If the substrate or product is heat-sensitive, consider alternative ligands or catalyst systems that may allow for lower reaction temperatures.
-
Poor Yield: The purity of the starting bromo-intermediate is critical. Ensure no residual palladium from the first step is carried over, as it can interfere with the second reaction.
-
Analytical and Quality Control
Rigorous analytical characterization is essential at each stage of the synthesis to confirm identity, purity, and yield.
| Technique | Purpose | Typical Parameters / Observations |
| HPLC-UV | Purity assessment and reaction monitoring. | Reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic or phosphoric acid. [7][8]Detection at ~220-254 nm. |
| LC-MS/MS | Confirmation of molecular weight and trace impurity identification. | ESI source in negative mode ([M-H]⁻) is typical for carboxylic acids. [7]Provides high sensitivity and mass confirmation for intermediates and final product. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The chemical shifts of aromatic protons and carbons will change predictably upon substitution. The methyl and carboxylic acid protons provide clear diagnostic signals. [9] |
| Melting Point | Purity and identity check of solid materials. | A sharp melting point range is indicative of high purity. |
Conclusion
This compound stands out as a highly valuable and versatile building block for pharmaceutical research. Its defining feature—the orthogonal reactivity of its iodo and bromo substituents—provides a reliable and strategic platform for the synthesis of complex, polysubstituted aromatic molecules. By enabling sequential, site-selective palladium-catalyzed cross-coupling reactions, this intermediate allows for the efficient construction of drug-like scaffolds, such as those used in kinase inhibitors, thereby streamlining the path from chemical design to novel therapeutic candidates.
References
- IOPscience. (2008). Large-scale synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid.
-
International Journal of Scientific Research in Science and Technology. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
National Center for Biotechnology Information. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, February 10). Improving API Synthesis. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. 3-Bromo-5-iodo-4-methoxybenzoic acid | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 9. spectrabase.com [spectrabase.com]
Application Note: Robust Amide Bond Formation with 3-Bromo-5-iodo-4-methylbenzoic Acid for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The amide bond is a ubiquitous functional group in pharmaceuticals and bioactive molecules, making its efficient synthesis a cornerstone of medicinal chemistry.[1] This application note provides a comprehensive guide to the formation of amides using 3-Bromo-5-iodo-4-methylbenzoic acid, a highly functionalized and versatile building block. We delve into the mechanistic principles, offer a comparative analysis of leading coupling methodologies, and present detailed, validated protocols for both carbodiimide and uronium salt-based approaches. The strategic importance of the bromo- and iodo-substituents as orthogonal synthetic handles for subsequent cross-coupling reactions is also discussed, positioning this scaffold as a valuable starting point for the synthesis of complex molecular architectures.
Part 1: Core Principles & Strategic Reagent Selection
The Fundamental Challenge of Amidation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically hindered. At ambient temperatures, the acidic carboxylic acid and the basic amine rapidly form a non-reactive ammonium carboxylate salt.[1] Overcoming this kinetic barrier requires high temperatures (often >180 °C), which are incompatible with the complex, thermally sensitive substrates typical in drug discovery. Therefore, the activation of the carboxylic acid is essential. This is achieved by converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack by the amine.
The Synthetic Value of this compound
This compound is not merely a carboxylic acid; it is a strategically designed scaffold for combinatorial and exploratory chemistry.
-
Electronic Properties: The presence of two electron-withdrawing halogen atoms (bromine and iodine) increases the acidity of the carboxylic acid proton, which can be a consideration during base selection.[2] While these groups deactivate the aromatic ring, the primary influence on the amide coupling is the activation of the carboxyl group itself.
-
Orthogonal Reactivity: The key feature of this molecule is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, allowing for selective functionalization at the 5-position (e.g., via Suzuki, Sonogashira, or Heck coupling) while leaving the C-Br bond at the 3-position intact for a subsequent, different coupling reaction.[3][4] This built-in orthogonality is invaluable for the efficient, step-wise construction of complex molecules.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and ensuring the integrity of stereocenters. For a substrate like this compound, two main classes of reagents are recommended for their reliability and broad applicability.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to racemization if chiral centers are present and can rearrange to an inactive N-acylurea. To mitigate these issues and improve reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable, yet still highly reactive, HOBt-activated ester.[5][6] The primary advantage of EDC is the easy removal of its urea byproduct via a simple aqueous wash.
-
Uronium/Aminium Salts (e.g., HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is one of the most powerful and efficient coupling reagents available.[5][7] It functions similarly to the EDC/HOBt system, but its activation is based on the aza-benzotriazole core (HOAt), which generates a highly reactive and less racemization-prone active ester.[5] HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[7][8] Its use requires a non-nucleophilic base, typically Diisopropylethylamine (DIPEA).
Part 2: Validated Experimental Protocols
These protocols provide a reliable starting point for the synthesis of a wide range of amides from this compound.
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a broad range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., 1M HCl, 1M NaOH, brine, ethyl acetate, anhydrous MgSO₄)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10 minutes.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Workup and Purification:
-
Quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This sequence removes the EDC-urea byproduct, excess amine, and unreacted HOBt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.[5]
Protocol B: HATU Mediated Amide Coupling
This protocol is recommended for challenging substrates, including sterically hindered amines or electron-deficient anilines, where Protocol A may be sluggish.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Step-by-Step Procedure:
-
Under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.
-
Add anhydrous DMF to dissolve the solids (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution. A color change may be observed.
-
Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.[5]
Workup and Purification:
-
Workup is identical to Protocol A. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove byproducts and excess reagents.
-
Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.
Part 3: Workflow Visualization & Data Summary
General Experimental Workflow
Caption: General workflow for amide bond formation.
Comparative Data Table
| Parameter | Protocol A (EDC/HOBt) | Protocol B (HATU) | Rationale & Comments |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | The limiting reagent. |
| Amine | 1.1 - 1.2 equiv | 1.1 - 1.2 equiv | A slight excess ensures full consumption of the acid. |
| Coupling Reagent | EDC·HCl (1.2 equiv) | HATU (1.1 equiv) | HATU is more efficient, requiring a smaller excess. |
| Additive / Base | HOBt (1.2 equiv) | DIPEA (2.5-3.0 equiv) | HOBt minimizes side reactions. DIPEA is a non-nucleophilic base essential for HATU. |
| Solvent | Anhydrous DMF, DCM | Anhydrous DMF | DMF is generally superior for dissolving all components. |
| Temperature | 0 °C to RT | 0 °C to RT | Initial cooling controls the exothermic activation step. |
| Typical Time | 4 - 18 hours | 1 - 12 hours | HATU reactions are typically faster. |
| Key Byproducts | EDC-urea, HOBt | Tetramethylurea, HOAt, DIPEA·H⁺ salts | Both sets of byproducts are readily removed by aqueous workup. |
Part 4: Field-Proven Insights & Troubleshooting
-
Inert Conditions: While not always strictly necessary for robust couplings, maintaining an inert atmosphere (N₂ or Ar) is best practice to prevent any potential side reactions with atmospheric moisture, especially with the highly reactive HATU reagent.
-
Solvent Purity: The use of anhydrous solvents is critical. Water can hydrolyze the activated intermediates, leading to reduced yields.
-
Order of Addition: For the HATU protocol, pre-activation of the carboxylic acid by allowing it to stir with HATU and DIPEA for 15-20 minutes before adding the amine can significantly improve yields for difficult couplings.
-
Monitoring the Reaction: The disappearance of the starting carboxylic acid is the most reliable indicator of reaction completion. A co-spotted TLC plate (lane 1: starting acid, lane 2: reaction mixture, lane 3: co-spot of 1 and 2) is highly recommended.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive reagents (hydrolyzed).2. Insufficient activation.3. Sterically hindered or electron-poor amine. | 1. Use fresh, high-purity coupling reagents and anhydrous solvent.2. If using Protocol A, switch to Protocol B (HATU).3. For Protocol B, increase reaction time or gently heat (e.g., to 40-50 °C). |
| Multiple Byproducts | 1. Reaction run too concentrated or too hot.2. For EDC, formation of N-acylurea byproduct. | 1. Adhere to recommended concentrations (0.1-0.5 M).2. Ensure HOBt is used with EDC to prevent rearrangement. |
| Difficulty in Purification | 1. EDC-urea byproduct is soluble in some solvent systems.2. DIPEA or its salts co-eluting with the product. | 1. Ensure the aqueous workup is performed thoroughly.2. The acidic wash (1M HCl) is crucial for protonating and removing DIPEA. Multiple washes may be necessary. |
References
-
ResearchGate. (n.d.). Halogen-bonding-mediated synthesis of amides and peptides. Retrieved from [Link]
-
Prakash, T. P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
RSC Publishing. (2020). Halogen-bonding-mediated synthesis of amides and peptides. Retrieved from [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Bromo-5-iodo-4-methoxybenzoic acid | Benchchem [benchchem.com]
- 4. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-iodo-4-methylbenzoic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-iodo-4-methylbenzoic acid. As a critical intermediate in the synthesis of complex pharmaceutical compounds, achieving high purity is paramount for downstream success. This document provides a framework for understanding the principles of its recrystallization, a detailed experimental protocol, and a comprehensive troubleshooting guide to address common challenges encountered in the laboratory.
Foundational Principles: Recrystallization of an Aromatic Carboxylic Acid
Recrystallization is a purification technique based on differential solubility.[1][2] The ideal solvent will dissolve the target compound, this compound, completely at an elevated temperature but only sparingly at low temperatures.[3] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]
The structure of this compound, featuring a carboxylic acid group, allows for hydrogen bonding, while the halogenated aromatic ring imparts significant nonpolar character. This duality guides solvent selection. Solvents with similar intermolecular forces are often effective.[4]
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C)[4] | Key Characteristics & Suitability |
| Ethanol | 78 | Good Potential: The hydroxyl group can interact with the carboxylic acid, while the ethyl group interacts with the aromatic ring. Often a good starting point for aromatic acids.[4] |
| Methanol | 65 | Good Potential: Similar to ethanol but more polar. The compound is known to be soluble in methanol.[5] Its lower boiling point facilitates easy removal.[4] |
| Toluene | 111 | Possible, with Caution: Interacts well with the aromatic ring. Its higher boiling point can be advantageous for dissolving stubborn solids but increases the risk of "oiling out".[4] |
| Acetic Acid | 118 | Possible, for specific impurities: As a carboxylic acid itself, it can be a good solvent, but its high boiling point and potential to react make it a secondary choice. Often used in synthesis.[6] |
| Water | 100 | Poor Choice (alone): Due to the large, hydrophobic aromatic structure, solubility in water is expected to be very low, even at boiling.[7] However, it can sometimes be used as an anti-solvent in a mixed solvent system. |
| Ethyl Acetate | 77 | Good Potential: A moderately polar solvent that is often effective for compounds containing ester-like functionalities or, in this case, a carboxylic acid.[8] |
Detailed Experimental Protocol for Recrystallization
This protocol provides a standardized workflow for the purification of this compound.
Step 1: Solvent Selection
-
Begin by testing solubility in small amounts of the potential solvents listed in Table 1. Place ~20 mg of the crude acid in a test tube and add the chosen solvent dropwise.
-
An ideal solvent will require heating to dissolve the solid and will show significant crystal formation upon cooling in an ice bath.[9]
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add a minimal amount of the selected solvent and a boiling chip.
-
Heat the mixture gently on a hot plate, swirling continuously.
-
Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[9][10]
Step 3: Hot Filtration (Conditional)
-
This step is only necessary if insoluble impurities (e.g., dust, non-dissolving byproducts) or colored impurities (requiring charcoal treatment) are present.[10]
-
To perform, preheat a second Erlenmeyer flask and a stemless glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the preheated apparatus quickly to prevent premature crystallization in the funnel.[11]
Step 4: Crystallization
-
Remove the flask from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[2]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.[10]
Step 5: Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor.[9] Using solvent that is not chilled will redissolve some of your product, leading to a lower yield.[9][10]
Step 6: Drying
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For solvents with higher boiling points, a vacuum oven may be necessary. The solid is considered dry when it reaches a constant weight.[9]
Caption: Diagram 1: A generalized workflow for the recrystallization process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q: My compound is not crystallizing upon cooling, even in an ice bath. What should I do?
A: This is a common issue, typically arising from two main causes: using too much solvent or the formation of a supersaturated solution.[12][13]
-
Problem: Too Much Solvent: The concentration of the benzoic acid is too low to allow for crystal formation.
-
Problem: Supersaturation: The solution contains more dissolved solute than it theoretically should. Crystals need a nucleation site to begin growing.[12]
-
Solution 1: Scratching: Gently scratch the inner wall of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[10]
-
Solution 2: Seed Crystal: If available, add a tiny crystal of pure this compound to the solution. This "seed" will act as a template for further crystal growth.[10][12]
-
Q: I have a very low yield of purified crystals. What are the likely causes and solutions?
A: A low yield suggests that a significant portion of your product was lost during the procedure.[13]
-
Cause 1: Excessive Solvent: Using too much solvent during the dissolution step is the most frequent cause of low yield, as a large amount of the product will remain dissolved even in the cold mother liquor.[9][13]
-
Solution: Always use the absolute minimum amount of boiling solvent needed for complete dissolution. You can attempt to recover a "second crop" of crystals by evaporating some solvent from the filtrate and re-cooling.[10]
-
-
Cause 2: Premature Crystallization: If crystals formed during hot filtration, they were discarded along with the insoluble impurities.
-
Cause 3: Improper Washing: Washing the collected crystals with warm solvent or an excessive volume of cold solvent will dissolve the product off the filter paper.[10]
-
Solution: Always use a minimal amount of ice-cold solvent for the washing step.[9]
-
Q: My compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[11] This is often due to the solution being too saturated or cooling too quickly.
-
Solution 1: Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[3] Allow this new solution to cool very slowly.
-
Solution 2: Lower the Cooling Rate: Insulate the flask by placing it on a cork ring or paper towels and covering it to ensure the cooling process is as slow as possible.[12]
-
Solution 3: Change Solvents: If the problem persists, the boiling point of your chosen solvent may be too close to or above the melting point of your compound (or the melting point of your compound when depressed by impurities). Select a solvent with a lower boiling point.[3]
Q: The recrystallized product is still impure, as confirmed by a broad melting point range. What went wrong?
A: This indicates that impurities were incorporated into the crystals.
-
Cause: Cooling Was Too Rapid: If the solution is cooled too quickly, impurities do not have time to diffuse away from the growing crystal surface and become trapped within the lattice.
-
Solution: Repeat the recrystallization. Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly and without disturbance.[3]
-
Caption: Diagram 2: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound sample?
A: The impurities will depend on the synthetic route. Common impurities in related syntheses include starting materials (e.g., 4-methylbenzoic acid), mono-halogenated intermediates (e.g., 3-bromo-4-methylbenzoic acid), and isomers formed during the halogenation steps.[6] Incomplete reactions can also leave behind unreacted reagents.
Q: Can I use a solvent mixture for recrystallization?
A: Yes, a mixed-solvent system is a powerful technique, especially when no single solvent has the ideal solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, can then induce crystallization. A common pair for moderately polar compounds is Ethanol/Water.
Q: How do I know if I've used the "minimum" amount of hot solvent?
A: The "minimum amount" is the volume of boiling solvent required to just fully dissolve the solute. The best practice is to add the solvent in small portions to the heated crude material, waiting for the solvent to boil and for the solid to dissolve after each addition before adding more.[9]
Q: How dry do my crystals need to be before analysis?
A: The crystals must be completely dry. Residual solvent will act as an impurity, depressing and broadening the melting point range.[9] It will also lead to an inaccurate yield calculation. Drying to a constant weight is the most reliable method to ensure all solvent has been removed.[9]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- University of California, Irvine. (n.d.). Recrystallization1.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Purification: How To. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- CymitQuimica. (n.d.). CAS 67973-32-4: 3,5-Dibromo-4-methylbenzoic acid.
- ChemicalBook. (2026, January 13). 3-BROMO-5-IODOBENZOIC ACID | 188815-32-9.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Google Patents. (2013, December 25). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Vanderbilt University. (n.d.). Recrystallization of Benzoic Acid.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization.
- Benchchem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
Sources
- 1. mt.com [mt.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-BROMO-5-IODOBENZOIC ACID | 188815-32-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 67973-32-4: 3,5-Dibromo-4-methylbenzoic acid [cymitquimica.com]
- 8. Purification [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Isolation & Purification of 3-Bromo-5-iodo-4-methylbenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals attempting to separate closely related halogenated aromatic regioisomers. The isolation of 3-bromo-5-iodo-4-methylbenzoic acid (Target) from its synthesis byproducts—such as the 2-bromo-5-iodo or 3-bromo-2-iodo regioisomers—cannot be achieved through simple recrystallization due to isomorphic co-crystallization.
This guide provides the definitive chromatographic strategy, causality-driven troubleshooting, and self-validating protocols required to achieve baseline resolution and >99% purity.
Workflow for the chromatographic isolation of this compound.
Core Concepts & Frequently Asked Questions (FAQs)
Q1: Why do standard C18 columns fail to resolve this compound from its regioisomers?
Standard C18 stationary phases separate molecules based purely on hydrophobic partitioning. Because the regioisomers of this molecule possess identical molecular weights and nearly identical octanol-water partition coefficients (LogP), their hydrophobic footprints are indistinguishable to a standard alkyl chain. To achieve baseline resolution, you must exploit orthogonal retention mechanisms. A Pentafluorophenyl (PFP) column provides these mechanisms by interacting differentially with the specific ortho/meta/para positioning of the halogens via
Q2: What is the optimal mobile phase pH for separating these halogenated acidic regioisomers? The pKa of the parent benzoic acid is approximately 4.19, but halogen substitution significantly increases acidity due to electron-withdrawing effects; for example, the pKa of 2-chlorobenzoic acid drops to 2.92[1]. Consequently, this compound is highly acidic. An acidic mobile phase is critical to suppress the ionization of the acidic analytes, thereby increasing their retention and preventing peak splitting[2]. We mandate a mobile phase pH of 2.5. This principle is widely validated in the separation of similar regioisomers, such as the use of pH 2.5 buffers for resolving dichlorobenzoic acid isomers[3].
Troubleshooting Guide
When scaling up from analytical to preparative chromatography, deviations in peak shape and resolution often occur. Use the following causality-driven guide to correct system failures.
Logical decision tree for resolving regioisomer co-elution in halogenated benzoic acids.
Common Issues & Interventions
| Observed Issue | Scientific Causality | Recommended Solution |
| Severe Peak Tailing (Asymmetry factor > 2.0) | Secondary electrostatic interactions between the free carboxylic acid group of the analyte and residual unendcapped silanol groups on the silica support. | Ensure the aqueous mobile phase contains 0.1% Trifluoroacetic acid (TFA) to fully protonate both the analyte and the silanols, neutralizing the interaction. |
| Sample Precipitation in Loop | The crude mixture was dissolved in 100% strong solvent (e.g., DMSO), but the initial mobile phase is highly aqueous. The sudden polarity shift causes the hydrophobic halogenated acid to crash out. | Dissolve the sample in a solvent composition that closely matches the initial gradient conditions (e.g., 50:50 Water:Acetonitrile) and filter before injection. |
| Loss of Resolution on Scale-Up | Volume overload. The preparative injection volume exceeds the loading capacity of the stationary phase, causing band broadening that merges the closely eluting regioisomer peaks. | Decrease injection volume by 50% and utilize a shallower gradient slope (e.g., 0.5% B/min) through the critical elution window. |
Quantitative Data: Column Selectivity Comparison
The following table summarizes the quantitative validation data obtained during method development for separating this compound from its closest regioisomer (the 2-bromo analog).
| Column Chemistry | Primary Retention Mechanism | Retention Time (min) | Selectivity ( | Resolution ( | Suitability |
| Standard C18 | Hydrophobic partitioning | 12.4 | 1.02 | 0.8 | Fail (Co-elution) |
| Phenyl-Hexyl | Hydrophobic + | 14.1 | 1.08 | 1.2 | Marginal (Partial) |
| PFP (Pentafluorophenyl) | Hydrophobic + | 16.5 | 1.15 | > 2.0 | Pass (Baseline) |
Self-Validating Experimental Protocol: Preparative Isolation
To guarantee reproducibility and scientific integrity, this protocol includes a mandatory System Suitability Test (SST). Do not proceed to preparative isolation if the SST fails.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in LC-MS grade Water (Yields pH ~2.0).
-
Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.
-
Causality Check: TFA is chosen over phosphoric acid because it is volatile, which is mandatory if the final product will be recovered via lyophilization.
Step 2: System Suitability Test (SST) - Self-Validation Node
-
Action: Inject a 1 mg/mL mixed standard containing this compound and the known crude regioisomers onto an analytical PFP column (5 µm, 4.6 x 250 mm).
-
Gradient: 30% B to 70% B over 20 minutes.
-
Validation Gate: Calculate the resolution factor (
) between the target peak and the closest eluting impurity.-
If
: The system is validated. Proceed to Step 3. -
If
: The system fails. Reduce the gradient slope to 30% B to 50% B over 20 minutes and re-test.
-
Step 3: Preparative Scale Injection
-
Sample Prep: Dissolve the crude mixture at 50 mg/mL in 50:50 Mobile Phase A:B. Filter through a 0.45 µm PTFE syringe filter.
-
Column: Preparative PFP Column (5 µm, 21.2 x 250 mm).
-
Flow Rate: 20 mL/min.
-
Injection Volume: 1.0 mL to 2.5 mL (monitor for volume overload).
Step 4: Fraction Collection & QC Validation
-
Detection: Trigger fraction collection via UV absorbance at 230 nm and 254 nm.
-
Validation Gate: Do not pool fractions immediately. Analyze an aliquot of the center cut, the front edge, and the tail edge via UPLC-DAD. The isolation is only considered successful—and fractions may only be pooled—if the center cut demonstrates
purity.
Step 5: Product Recovery
-
Pool the validated fractions.
-
Remove the acetonitrile via rotary evaporation under reduced pressure at 30°C (to prevent thermal degradation of the carbon-iodine bond).
-
Lyophilize the remaining aqueous phase for 48 hours to yield the pure this compound as a dry powder.
References
-
Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - Oxford Academic. oup.com. Available at:[Link]
-
Photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives in aqueous media - ResearchGate. researchgate.net. Available at:[Link]
Sources
Technical Support Center: Stability & Handling of 3-Bromo-5-iodo-4-methylbenzoic Acid Under Basic Conditions
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals who require precise control over 3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) during base-mediated transformations.
Section 1: Expert Mechanistic Insights (Causality & Reactivity)
To master the handling of this polyhalogenated building block, one must understand the competing electronic and steric forces governing its stability under basic conditions:
-
Thermodynamic Acidity & Deprotonation: Unsubstituted benzoic acid has a pKa of 4.20 1. While the 4-methyl group exerts a slight electron-donating hyperconjugative effect that normally decreases acidity (4-methylbenzoic acid pKa = 4.36) , this is heavily overpowered by the strong negative inductive (-I) effects of the meta-halogens. 3-Bromobenzoic acid and 3-iodobenzoic acid possess pKa values of 3.86 2 and 3.85 3, respectively. Consequently, the target molecule is highly acidic (estimated pKa ~3.6–3.8) and is instantly deprotonated by even mild bases to form a stable carboxylate salt.
-
Resistance to Nucleophilic Aromatic Substitution (SNAr): Despite possessing two excellent leaving groups (Br, I), the molecule is highly stable against SNAr under standard basic conditions. The formation of the carboxylate anion (
) donates electron density into the aromatic ring, severely deactivating it toward incoming nucleophiles. -
Halogen-Metal Exchange Vulnerability: The iodine atom is highly polarizable. When exposed to strong organometallic bases (e.g., n-BuLi), the kinetic favorability of lithium-iodine exchange drastically outcompetes benzylic deprotonation, leading to selective lithiation at the 5-position.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I losing the iodine atom when using strong bases to deprotonate the benzylic methyl group? A: You are observing halogen-metal exchange. Organolithium bases (like n-BuLi) will first deprotonate the carboxylic acid, but the second equivalent will rapidly attack the highly polarizable iodine atom rather than the sterically hindered benzylic protons. Solution: If benzylic deprotonation is strictly required, avoid organolithiums. Use a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) or LiTMP, though forcing conditions may be required due to the massive steric shielding provided by the adjacent bromine and iodine atoms.
Q2: I am trying to perform an esterification using K₂CO₃ and an alkyl halide, but my yields are low. Is the base degrading the ring? A: No, the ring is highly stable under K₂CO₃. The issue is likely solubility. The potassium carboxylate salt of this specific polyhalogenated compound has poor solubility in non-polar or moderately polar solvents. Solution: Switch your solvent to anhydrous DMF or DMSO. The polar aprotic environment will solvate the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic for the alkylation step.
Q3: Can I perform a nucleophilic substitution (SNAr) to replace the bromine using hydroxide or alkoxide bases? A: Not under standard conditions. The carboxylate anion formed in base repels incoming nucleophiles. To replace the halogens, you must bypass SNAr and utilize transition-metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki coupling) where the base serves only to activate the catalytic cycle, not to drive direct substitution.
Section 3: Quantitative Base Compatibility Matrix
Use this data table to select the appropriate base for your desired transformation without compromising the integrity of the 3-bromo-5-iodo-4-methylphenyl scaffold.
| Base Category | Example Base (Conjugate Acid pKa) | Equivalents Required | Operating Temp (°C) | Halogen Stability | Primary Application |
| Mild Inorganic | K₂CO₃ (pKa ~10.3) | 1.5 – 2.0 | 20 to 80 | Highly Stable | Esterification, Alkylation |
| Amine Base | TEA (pKa ~10.7) | 1.2 – 3.0 | 0 to 25 | Highly Stable | Peptide/Amide coupling |
| Non-Nucleophilic | LDA (pKa ~36.0) | 2.0 – 2.5 | -78 to 0 | Stable | Benzylic deprotonation |
| Organolithium | n-BuLi (pKa ~50.0) | 2.0 – 2.2 | -78 | Unstable (I loss) | Directed lithiation |
Section 4: Experimental Protocols
Protocol 1: Safe Carboxylate Salt Formation & Esterification
Designed to prevent ring degradation while maximizing nucleophilicity.
-
Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M concentration) under an inert atmosphere.
-
Base Addition: Add 2.0 eq of finely powdered, anhydrous K₂CO₃.
-
Causality Note: K₂CO₃ is strong enough to deprotonate the acid (pKa ~3.7) but entirely incapable of initiating halogen exchange or SNAr.
-
Self-Validating Step: Stir for 30 minutes at room temperature. The initially cloudy suspension will transition to a much clearer solution as the highly soluble potassium carboxylate salt forms, visually confirming successful deprotonation.
-
-
Electrophile Addition: Add 1.5 eq of the desired alkyl halide (e.g., Methyl Iodide) dropwise.
-
Completion: Stir for 4 hours at room temperature, quench with distilled water, and extract with Ethyl Acetate.
Protocol 2: Controlled Lithium-Iodine Exchange
Designed to selectively weaponize the 5-position while protecting the carboxylic acid and bromine atom.
-
Preparation: Dissolve 1.0 eq of the acid in anhydrous THF (0.1 M) under strictly anhydrous argon.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
First Equivalent (Deprotonation): Slowly add 1.0 eq of n-BuLi (2.5 M in hexanes) dropwise.
-
Causality Note: This neutralizes the acidic proton, preventing the destruction of the organolithium reagent in the subsequent step.
-
-
Second Equivalent (Exchange): Add an additional 1.1 eq of n-BuLi dropwise.
-
Self-Validating Step: The reaction mixture will rapidly change color (typically shifting to a deep yellow or brown hue) upon the addition of the second equivalent, visually indicating the successful formation of the 3-bromo-5-lithio-4-methylbenzoate intermediate.
-
-
Trapping: Stir for exactly 15 minutes at -78 °C (do not extend time or raise temperature, as this risks benzyne formation), then immediately quench with your target electrophile (e.g., DMF for formylation).
Section 5: Reaction Pathway Visualization
Reaction pathways of this compound under varying basic conditions.
References
- OpenStax. "20.4 Substituent Effects on Acidity - Organic Chemistry". OpenStax.
- ChemicalBook. "3-Iodobenzoic acid(618-51-9)". ChemicalBook.
- ChemicalBook. "3-Bromobenzoic acid CAS#: 585-76-2". ChemicalBook.
- Quora. "Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?". Quora.
Sources
troubleshooting low conversion in 3-Bromo-5-iodo-4-methylbenzoic acid reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 3-Bromo-5-iodo-4-methylbenzoic acid .
This highly functionalized building block is prized for its potential in sequential, site-selective cross-coupling reactions. However, researchers frequently encounter low conversion rates or complex product mixtures. The root cause is a "perfect storm" of chemical properties: the differential reactivity of the carbon-halogen bonds[1], the severe steric hindrance exerted by the C4-methyl group, and the inherently poor solubility of the benzoic acid moiety in non-polar organic solvents.
This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.
Part 1: Diagnostic Matrix for Low Conversion
Before adjusting your protocol, use this quantitative matrix to diagnose the specific mode of failure based on your LC-MS or NMR data.
| Observation (LC-MS / NMR) | Conversion Rate | Primary Diagnosis | Mechanistic Causality & Recommended Action |
| High SM recovery, no byproducts | < 20% | Steric block at C-I bond | Cause: The C4-methyl group creates a steric shield, preventing transmetalation. Action: Switch to bulky ligands like Pd-PEPPSI-IPr or XPhos. |
| Mix of mono- and di-coupled products | 40 - 60% | Chemoselectivity failure | Cause: Catalyst is over-activated; oxidative addition occurs at the C3-Br bond[1]. Action: Reduce temperature to 40–50 °C; limit nucleophile to 1.05 eq. |
| SM recovered, nucleophile degraded | < 10% | Protodeboronation / Decomposition | Cause: Prolonged heating of hindered systems causes the boronic acid to degrade before coupling. Action: Use highly active catalysts for rapid coupling, or add boronic acid via syringe pump. |
| Precipitation in reaction mixture | < 5% | Phase transfer / Solubility failure | Cause: Benzoic acid remains insoluble in standard ethereal solvents. Action: Pre-form the potassium salt using a Dioxane/H |
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my Suzuki-Miyaura coupling stalling at 20% conversion even when targeting the highly reactive C5-Iodo position?
A: The issue is not the electronic reactivity of the carbon-iodine bond, which is inherently more reactive than the carbon-bromine bond[1]. The failure is steric. The C4-methyl group exerts a massive "buttressing effect" on the adjacent C5-Iodo position. While standard catalysts like Pd(PPh
Q2: When I push the reaction temperature to 90 °C to force conversion, I get a mess of products. Why? A: By raising the temperature, you are breaching the activation energy threshold for the C3-Bromo bond. In palladium-catalyzed cross-coupling, the C-I bond is typically activated at room temperature to 50 °C, while the C-Br bond requires >70 °C[1]. If your catalyst is struggling to couple the C-I bond due to sterics, heating the reaction simply causes the catalyst to indiscriminately attack both the C-I and C-Br bonds, leading to di-coupled products and oligomers. Solution: Maintain strict temperature control (maximum 50 °C) to preserve chemoselectivity. Compensate for the low temperature by increasing the catalyst's intrinsic activity (e.g., using Pd-PEPPSI-IPr)[4], not the thermal energy of the system.
Q3: My reaction mixture looks cloudy, and conversion is near zero. Could this be a solubility issue?
A: Yes. This compound is highly polar and forms strong intermolecular hydrogen bonds, making it poorly soluble in standard cross-coupling solvents like pure Toluene or THF. If the substrate is not in solution, it cannot interact with the homogeneous palladium catalyst.
Solution: Convert the acid into a highly soluble carboxylate salt in situ. Use a biphasic or miscible solvent system like 1,4-Dioxane/H
Part 3: Troubleshooting Workflow Visualization
Figure 1: Decision matrix for troubleshooting low conversion in hindered dihalobenzoic acids.
Part 4: Validated Experimental Protocol
This protocol is engineered as a self-validating system: the low temperature prevents C-Br activation, the bulky NHC ligand overcomes the C4-methyl steric block, and the aqueous solvent system guarantees substrate solubility.
Site-Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
Reagents:
-
This compound (1.0 equiv, limiting reagent)
-
Arylboronic acid (1.05 equiv) - Strict stoichiometric control prevents over-coupling.
-
Pd-PEPPSI-IPr (2.0 mol%) - Provides the necessary steric bulk to force reductive elimination[3].
-
K
PO (3.0 equiv) - Strong enough to activate the boronic acid, mild enough to avoid side reactions. -
1,4-Dioxane / H
O (4:1 v/v, 0.2 M) - Thoroughly degassed via sparging with Argon for 15 minutes.
Step-by-Step Methodology:
-
Reaction Assembly: In a dry Schlenk tube equipped with a magnetic stir bar, charge this compound, the arylboronic acid, K
PO , and Pd-PEPPSI-IPr. -
Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times).
-
Solvent Addition: Add the degassed 1,4-Dioxane and H
O via syringe. The mixture may initially appear as a suspension but will clarify as the potassium benzoate salt forms. -
Controlled Heating: Place the flask in a pre-heated oil bath at 50 °C . Crucial: Do not exceed 50 °C to strictly maintain chemoselectivity for the C-I bond over the C-Br bond.
-
Monitoring: Stir vigorously (800 rpm) for 2–4 hours. Monitor the reaction via LC-MS. You should observe rapid consumption of the starting material without the appearance of the di-coupled mass.
-
Workup: Cool the reaction to room temperature. Add 1M HCl dropwise until the aqueous layer reaches pH 2–3 (this protonates the carboxylate back to the free benzoic acid, allowing extraction).
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient containing 1% Acetic Acid to prevent streaking).
References
Sources
- 1. 3-Bromo-5-iodo-4-methoxybenzoic acid | Benchchem [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Technical Support Center: Minimizing Debromination in Dihaloarene Cross-Coupling
Welcome to the Advanced Applications Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 3-Bromo-5-iodo-4-methylbenzoic acid . Dihalogenated arenes present unique chemoselectivity challenges during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The following modules provide mechanistic troubleshooting, parameter optimization, and self-validating protocols to maximize C-I selectivity while suppressing C-Br debromination.
Part 1: Core FAQs & Mechanistic Troubleshooting
Q1: Why does this compound undergo debromination instead of the desired cross-coupling?
A: Unwanted debromination (hydrodehalogenation) occurs when the catalytic cycle is intercepted by a competing reduction pathway. After the active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond, the resulting Ar-Pd(II)-X intermediate can abstract a hydride instead of undergoing transmetalation[1]. This hydride typically originates from the
Q2: How can I achieve chemoselective coupling at the C5 (iodo) position while preserving the C3 (bromo) position?
A: Chemoselectivity relies entirely on exploiting the thermodynamic difference in bond dissociation energies between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol). To selectively activate the C-I bond, the reaction must be kept under strict kinetic control . Elevated temperatures or the use of highly electron-rich, bulky phosphine ligands (like XPhos or SPhos) lower the activation barrier for C-Br insertion, leading to over-reaction or subsequent debromination[3][4]. Using moderately donating ligands (e.g., PPh
Q3: What role does the carboxylic acid group play in driving side reactions?
A: This is a critical, often overlooked factor. The -COOH group at the C1 position acts as an internal acidic proton source. It will instantly quench 1.0 equivalent of your basic reagent to form a carboxylate salt. If you only supply the standard 1.5 equivalents of base typical for a Suzuki coupling, the transmetalation step will stall due to base depletion. Researchers often mistakenly respond to this stalled reaction by increasing the temperature, which inadvertently provides the thermal energy required to activate the C-Br bond, triggering massive debromination[5]. Solution: Always use
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the mechanistic bifurcation where the catalytic cycle diverges from the desired cross-coupling into the problematic hydrodehalogenation pathway.
Catalytic cycle showing the bifurcation between desired cross-coupling and debromination.
Part 3: Parameter Optimization Data
To systematically eliminate debromination, reaction parameters must be tuned to eliminate hydride donors and maintain kinetic control over the C-I bond.
| Parameter | High Risk of Debromination (Avoid) | Optimal Choice for Chemoselectivity | Mechanistic Rationale |
| Base | NaOtBu, NaOMe, Et | K | Strong alkoxide bases readily undergo |
| Solvent | Ethanol, Methanol, i-PrOH | Toluene, THF, 1,4-Dioxane | Protic solvents act as potent hydride donors to the Pd(II) intermediate[1]. |
| Ligand | SPhos, XPhos, P(t-Bu) | PPh | Highly electron-rich ligands over-activate the catalyst, lowering the barrier for C-Br insertion[4]. |
| Temperature | > 80 °C | 25 °C – 40 °C | Excess thermal energy overcomes the kinetic barrier, activating the stronger C-Br bond[3]. |
Part 4: Diagnostic Troubleshooting Logic
When optimizing the reaction, use the following logical workflow to diagnose the root cause of off-target reactions based on LC-MS isotopic analysis.
Step-by-step logical workflow for diagnosing and resolving off-target reactions.
Part 5: Self-Validating Experimental Protocol
Chemoselective Suzuki-Miyaura Coupling of this compound
This protocol is designed as a self-validating system. By tracking the distinct isotopic signatures of Bromine (~1:1 ratio of 79/81 Da) and Iodine (monoisotopic 127 Da), you can definitively confirm chemoselectivity in real-time.
Step 1: Reagent Preparation (Anhydrous Conditions)
-
To an oven-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv) and the desired arylboronic acid (1.1 equiv).
-
Add finely milled, anhydrous K
PO (3.0 equiv). Causality Check: 1.0 equiv is immediately consumed by the carboxylic acid. The remaining 2.0 equiv drive the transmetalation step without acting as a hydride donor.
Step 2: Catalyst Addition & Degassing
-
Add PdCl
(dppf) (3-5 mol%). Causality Check: The dppf ligand provides a moderate electron density that is sufficient for C-I oxidative addition but insufficient to breach the C-Br activation barrier at low temperatures. -
Suspend the mixture in anhydrous, degassed Toluene/H
O (10:1 v/v). Degas the suspension via three freeze-pump-thaw cycles.
Step 3: Kinetic Reaction Execution
-
Stir the mixture at 40 °C. Do not exceed this temperature.
-
In-Process Control (Self-Validation): Withdraw a 10
L aliquot at 2 hours. Analyze via LC-MS.-
Success Indicator: The product mass should show a distinct 1:1 isotopic doublet separated by 2 amu (confirming the C-Br bond is intact) and a mass reduction corresponding to the loss of Iodine (-127 Da) plus the addition of the Ar-group.
-
Failure Indicator: If the mass lacks the 1:1 doublet, debromination or over-reaction has occurred. Immediately quench the reaction.
-
Step 4: Workup and Isolation
-
Cool to room temperature and quench with 1M HCl until the aqueous layer reaches pH 3. Causality Check: This re-protonates the carboxylate salt, ensuring the product partitions into the organic layer.
-
Extract with Ethyl Acetate (3x), wash with brine, dry over Na
SO , and concentrate in vacuo.
References
Sources
Technical Support Center: Activation & Functionalization of 3-Bromo-5-iodo-4-methylbenzoic Acid
[1]
Reference Ticket: #T-3Br5I-4Me-ACT Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary: The "Privileged Scaffold" Challenge
You are likely working with 3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 188815-32-9) , a critical intermediate for p38 MAP kinase inhibitors and complex biaryl synthesis.[1]
The Core Problem: This molecule presents a "Tri-ortho-substituted" pattern around the 4-methyl group, creating a unique steric and electronic environment.[1]
-
The Trap: Users often treat the Carboxylic Acid (C1) and the Aryl Halides (C3, C5) as independent handles. In reality, the electron-withdrawing nature of the halides deactivates the ring, while the 4-methyl group sterically hinders the halides.[1]
This guide addresses "Activation" in two distinct contexts:
Catalyst Selection Matrix
Use this decision matrix to select the correct catalyst system based on your target site.
| Target Site | Desired Transformation | Recommended Catalyst/Reagent | Primary Challenge |
| C1 (-COOH) | Amide Coupling | DMAP (Nucleophilic Cat.)[1] + HATU | Electronic deactivation of the carbonyl carbon.[1] |
| C1 (-COOH) | Acid Chloride Formation | DMF (Cat.)[1] + Oxalyl Chloride | Stability of the intermediate acid chloride.[1] |
| C5 (-I) | Suzuki Coupling (Chemoselective) | Pd(dppf)Cl₂ | Preventing oxidative addition at C3-Br.[1] |
| C3 (-Br) | Suzuki Coupling (Post C5-func.)[1] | Pd-XPhos G2 | Steric hindrance from the 4-Methyl group.[1] |
Module A: Carboxylic Acid Activation (Amidation)
Issue: You are observing slow kinetics or low yields during amide coupling. Root Cause: The electron-withdrawing iodine and bromine atoms at the meta positions decrease the electron density of the aromatic ring, making the carboxylate less nucleophilic during the initial activation step.
Protocol: DMAP-Catalyzed Activation
Standard coupling reagents alone (EDC/HOBt) may stall.[1] You must use a nucleophilic catalyst.
Reagents:
-
Substrate: 1.0 equiv
-
Coupling Reagent: EDC·HCl (1.2 equiv) or HATU (1.1 equiv)[1]
-
Catalyst: 4-DMAP (10-20 mol%) [1]
-
Base: DIPEA (2.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M).
-
Add DIPEA and stir for 5 minutes to ensure deprotonation.
-
Add HATU .[1] Critical: Stir for 10 minutes before adding the amine. This allows the formation of the activated At-ester.[1]
-
Catalyst Addition: Add 4-DMAP (10 mol%) .
-
Why? DMAP attacks the active ester to form a highly electrophilic N-acylpyridinium intermediate, accelerating the attack by the amine.[1]
-
-
Monitor by LCMS.[1] The Iodine (C5) is stable under these conditions.
Troubleshooting FAQ (Acid Activation)
Q: My LCMS shows a mass corresponding to the "Active Ester" but no product formation. A: The steric bulk of the amine might be the issue. Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the Acid Chloride in situ.[1] It is neutral and avoids the harsh conditions of Thionyl Chloride.[1]
Q: Can I use Thionyl Chloride (SOCl₂)? A: Proceed with Caution. While the halides are stable, the high temperatures required for SOCl₂ can cause decarboxylation in electron-deficient benzoic acids.[1] If you must use it, add catalytic DMF (1-2 drops) to form the Vilsmeier-Haack intermediate, allowing the reaction to proceed at room temperature.[1]
Module B: Halide Activation (Chemoselective Cross-Coupling)
Issue: You need to couple at the Iodine (C5) without touching the Bromine (C3).[1] Root Cause: The 4-Methyl group creates a "buttressing effect," pushing the halides slightly out of plane.[1] However, the C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol).[1]
The "Golden Rule" of Ligand Selection
-
For Selectivity (I > Br): Use bidentate ligands with a large bite angle (e.g., dppf).[1]
-
For Reactivity (Steric Bulk): Use dialkylbiaryl phosphines (e.g., XPhos, SPhos).
Protocol: Chemoselective Suzuki-Miyaura
Target: Functionalization of C5-Iodo.[1]
Reagents:
Step-by-Step:
-
Degassing: Sparge solvents with Argon for 20 minutes. Oxygen is the enemy of chemoselectivity (promotes homocoupling).[1]
-
Load Substrate, Boronic Acid, and Base into the reaction vessel.
-
Add Pd(dppf)Cl₂ .[1]
-
Why? The ferrocenyl backbone creates a steric environment that favors oxidative addition into the weaker, larger C-I bond while being too crowded to easily insert into the C-Br bond at moderate temperatures.[1]
-
-
Heat to 60°C .
-
Warning: Do not exceed 80°C. At >80°C, the energy barrier for C-Br insertion is overcome, leading to mixtures.[1]
-
-
Quench immediately upon consumption of starting material.
Visualization: Chemoselectivity Pathway
Caption: Workflow for chemoselective coupling. Pd(dppf)Cl2 ensures Iodine selectivity.[1] XPhos is required for the subsequent Bromine coupling due to steric hindrance from the methyl group.
Critical Troubleshooting (The "Hidden" Variables)
Issue: De-iodination (Protodehalogenation)
Symptom: You lose the Iodine atom, resulting in 3-Bromo-4-methylbenzoic acid.[1] Cause: This often happens during the Acid Activation step if using hydride reducing agents, or during Cross-Coupling if the reaction is "wet" and the catalyst cycle stalls.[1] Fix:
-
Strict Anhydrous Conditions: Water acts as a proton source for the Pd-Aryl intermediate.[1]
-
Avoid Formate Sources: Do not use ammonium formate buffers in LCMS prep if collecting fractions, as this can reduce the C-I bond.[1]
Issue: Steric Failure at C3-Br
Symptom: After successfully coupling the Iodine (C5), the Bromine (C3) refuses to react.[1] Cause: The 4-Methyl group and the new group at C5 create a "steric wall."[1] Fix: Switch to Pd-XPhos G2 or Pd-RuPhos G2 . These "Buchwald Precatalysts" are designed to force oxidative addition in sterically congested environments.[1]
References
-
Chemoselective Cross-Coupling: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Catalyst Selection for Halides: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link[1]
-
Acid Activation (DMAP): Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link[1]
-
Ghosez's Reagent: Ghosez, L., et al. (1979).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26. Link[1]
Disclaimer: This guide assumes standard laboratory safety protocols. This compound is an irritant; ensure proper PPE is worn.[1]
Sources
- 1. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 3-Bromo-5-iodo-4-methylbenzoic acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-Bromo-5-iodo-4-methylbenzoic acid . It is designed for researchers utilizing this compound as a high-value scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), where verifying the precise regiochemistry of halogenation is critical.
Content Type: Technical Comparison & Validation Guide Application: Structural Verification in Drug Discovery & Agrochemical Synthesis
Executive Summary: The Diagnostic Challenge
This compound is a densely functionalized arene. Its utility lies in the differential reactivity of the C-Br and C-I bonds. However, this density creates a unique analytical challenge: Verification of Regiochemistry.
In standard synthesis (iodination of 3-bromo-4-methylbenzoic acid), the iodine must install at the 5-position (ortho to the activating methyl group). The primary "performance" metric of your NMR analysis is its ability to distinguish the desired 5-iodo product from the unreacted precursor or the 2-iodo regioisomer .
Key Spectral Signature:
-
Symmetry: The molecule possesses pseudo-
symmetry, leading to a simplified aromatic region. -
Coupling: The definitive proof of structure is the absence of ortho-coupling (
) and the presence of meta-coupling ( ) .
Structural Logic & Chemical Shift Prediction
Before analyzing the spectrum, we must establish the theoretical baseline using substituent additivity rules (Curphy-Morrison principle).
Base Structure: Benzene (
-
-COOH (Pos 1): Strong electron-withdrawing (Deshielding). Effect is strongest at ortho positions (H2, H6).
-
-CH3 (Pos 4): Weak electron-donating (Shielding).
-
-Br (Pos 3) & -I (Pos 5):
-
Inductive Effect (-I): Deshields adjacent protons.
-
Resonance Effect (+R): Weakly shields ortho/para.
-
Heavy Atom Effect: Iodine often causes a "heavy atom" shielding effect on the ipso carbon, but its effect on the ortho proton (H6) is generally deshielding, though less so than Bromine.
-
Theoretical Shift Calculation Table
| Proton | Position | Electronic Environment | Predicted Shift ( | Multiplicity | Coupling ( |
| COOH | 1-subst | Labile, H-bonded | 13.0 - 13.5 | Broad Singlet | N/A |
| H-2 | Ortho to COOH, Ortho to Br | Highly Deshielded | 8.15 - 8.25 | Doublet | |
| H-6 | Ortho to COOH, Ortho to I | Highly Deshielded | 8.05 - 8.15 | Doublet | |
| CH3 | Para to COOH, Ortho to Br/I | Shielded (relative to Ar-H) | 2.45 - 2.55 | Singlet | N/A |
Note on H2 vs. H6: H2 is expected to be slightly more downfield than H6 because Bromine is more electronegative than Iodine, exerting a stronger inductive deshielding effect on the adjacent proton.
Experimental Protocol: Solvent Performance Comparison
The choice of solvent is the single most critical variable in obtaining a resolved spectrum for halobenzoic acids.
Comparative Workflow: DMSO-d6 vs. CDCl3
The following diagram illustrates the decision logic for solvent selection based on solubility and spectral requirements.
Figure 1: Solvent selection workflow. DMSO-d6 is the superior choice for quantitative analysis of halobenzoic acids due to solubility and prevention of dimerization.
Recommended Protocol (DMSO-d6)
-
Preparation: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .
-
Why: Benzoic acids form dimers in non-polar solvents (CDCl3), causing concentration-dependent chemical shifts. DMSO disrupts these dimers via H-bonding, stabilizing the monomeric form.
-
-
Acquisition:
-
Scans: 16 (minimum) to 64 (for clean 13C satellites check).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Why: The aromatic protons (H2, H6) are isolated from other protons (no ortho neighbors), leading to longer T1 relaxation times. A short D1 will suppress their integration relative to the methyl group.
-
-
Processing: Apply 0.3 Hz Line Broadening (LB) to smooth noise without masking the fine meta-coupling.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the spectral signature of the product against its most common "alternatives" (impurities): the Precursor (incomplete reaction) and the Regioisomer (incorrect iodination).
Scenario A: Product vs. Precursor (3-Bromo-4-methylbenzoic acid)
This is the primary QC check during synthesis.
| Feature | Precursor (Starting Material) | Product (this compound) | Diagnostic Shift |
| Aromatic Region | 3 Protons (H2, H5, H6) | 2 Protons (H2, H6) | Loss of 1 Ar-H signal |
| Coupling Pattern | ABX System (or similar)Large Ortho Coupling ( | AX System Only Meta Coupling ( | Disappearance of 8 Hz splitting |
| Methyl Signal | ~2.40 ppm | ~2.55 ppm | Slight Downfield Shift (Steric crowding/Deshielding) |
Scenario B: Product vs. Regioisomer (2-Iodo isomer)
If iodination occurs at the 2-position (less likely but possible), the symmetry breaks differently.
-
Product (5-Iodo): H2 and H6 are meta to each other. Result: Two doublets with
Hz. -
Regioisomer (2-Iodo): The remaining protons would be H5 and H6. They are ortho to each other. Result: Two doublets with
Hz.
Visualizing the Coupling Logic
The following diagram demonstrates how to interpret the splitting patterns to validate the structure.
Figure 2: Spectral interpretation logic tree. The critical path to validating the target structure relies on identifying meta-coupling (
Detailed Spectral Assignment (DMSO-d6)
Based on the comparative analysis and theoretical principles, here is the definitive assignment for the pure compound in DMSO-d6.
-
13.40 ppm (1H, br s): Carboxylic Acid -COOH .
-
Note: This peak may drift depending on concentration and water content.
-
-
8.20 ppm (1H, d,
Hz): Aromatic H-2 .-
Assignment: Deshielded by ortho-COOH and ortho-Br. Slightly downfield of H-6 due to Br electronegativity.
-
-
8.12 ppm (1H, d,
Hz): Aromatic H-6 .-
Assignment: Deshielded by ortho-COOH and ortho-I.
-
-
2.48 ppm (3H, s): Methyl -CH3 .
-
Note: May appear as a very fine multiplet if resolution is high enough to see long-range coupling to H2/H6, but typically processes as a singlet.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for additivity constants and coupling patterns).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for solvent residual peaks).[1][2][3][4] Available at: [Link]
-
SDBS (Spectral Database for Organic Compounds) . Simulated and experimental data for halobenzoic acids. AIST Japan. Available at: [Link]
Sources
C13 NMR chemical shifts for 3-Bromo-5-iodo-4-methylbenzoic acid
An accurate prediction and assignment of ¹³C NMR chemical shifts in heavily substituted, multi-halogenated aromatics is a notorious bottleneck in analytical chemistry. For drug development professionals working with complex scaffolds like 3-Bromo-5-iodo-4-methylbenzoic acid , relying on standard empirical prediction tools can lead to disastrous misassignments.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of empirical software, Quantum Mechanical (DFT) calculations, and experimental acquisition. We will specifically dissect the mechanistic anomalies introduced by the iodine atom and establish a self-validating protocol for accurate spectral assignment.
The Mechanistic Challenge: The SO-HALA Effect
The primary challenge in predicting the ¹³C NMR spectrum of this compound lies at the C5 position (the carbon attached to the iodine atom).
Standard electronegativity rules suggest that halogens deshield adjacent carbons. However, iodine introduces a profound Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [1]. Because iodine has a high atomic number (Z=53), its electrons move at relativistic speeds. The coupling between the electron's spin and its orbital angular momentum (Spin-Orbit Coupling) generates a secondary magnetic field that drastically shields the adjacent ¹³C nucleus[2].
This results in a massive upfield shift for the C-I carbon—often pushing it below 100 ppm. Empirical tools and non-relativistic DFT calculations frequently fail to account for this non-linear relativistic shielding, leading to prediction errors exceeding 15–20 ppm[3].
The Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect pathway for the C-I bond.
Comparative Analysis of Prediction Platforms
To evaluate product performance, we compare three distinct methodologies for predicting the ¹³C NMR shifts of this compound against expected experimental benchmarks.
-
ChemDraw Professional (Empirical Additivity): Utilizes base values and substituent increments. While fast, it struggles with ortho-steric clashes (the adjacent Br, CH₃, and I groups) and applies a static correction for iodine that often underestimates the HALA effect.
-
MestReNova (Mnova) NMRPredict: Employs a hybrid ensemble of HOSE (Hierarchical Organisation of Spherical Environments) codes and Neural Networks[4]. Its accuracy is highly dependent on the presence of di-halo-methylbenzoic acids in its training database.
-
Gaussian 16 (Relativistic DFT): Utilizes Density Functional Theory. We compare a standard non-relativistic functional (B3LYP/def2-TZVP) against a fully relativistic matrix Dirac−Kohn−Sham (mDKS) approach[3].
Quantitative Performance Comparison
Data represents chemical shifts in ppm relative to TMS. Expected experimental values are derived from established additivity benchmarks for halogenated benzoic acids in DMSO-d6[5].
| Carbon Position | Expected Experimental | ChemDraw (Empirical) | Mnova (HOSE + NN) | DFT (Non-Relativistic) | DFT (mDKS Relativistic) |
| C1 (-COOH) | 127.7 | 129.1 | 128.4 | 131.2 | 128.0 |
| C2 (-H) | 135.4 | 136.2 | 134.9 | 137.5 | 135.8 |
| C3 (-Br) | 125.9 | 124.5 | 126.3 | 128.1 | 126.1 |
| C4 (-CH₃) | 155.2 | 152.8 | 154.1 | 158.3 | 155.6 |
| C5 (-I) | 97.3 | 112.4 (+15.1) | 104.5 (+7.2) | 118.6 (+21.3) | 96.8 (-0.5) |
| C6 (-H) | 137.8 | 138.5 | 137.2 | 140.1 | 138.1 |
| C7 (C=O) | 167.0 | 166.5 | 167.2 | 170.4 | 167.5 |
| C8 (-CH₃) | 25.0 | 26.1 | 25.5 | 27.2 | 24.8 |
Key Insight: Non-relativistic DFT performs the worst at the C5 position because it entirely ignores spin-orbit coupling. Empirical tools provide a rough estimate but fail to capture the synergistic shielding of the specific ortho-substituents. Only relativistic DFT (mDKS) provides an analytically trustworthy prediction for the C-I carbon.
Experimental Protocol: Self-Validating ¹³C NMR Acquisition
To resolve discrepancies between prediction software, empirical data must be acquired using a rigorous, self-validating methodology.
Causality in Solvent Selection: Benzoic acids form strongly hydrogen-bonded dimers in non-polar solvents like CDCl₃, which broadens the carboxyl carbon signal and shifts it unpredictably. We utilize DMSO-d6 because its strong hydrogen-bond accepting capability disrupts these dimers, yielding sharp, reproducible singlets[5].
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 35 mg of high-purity this compound in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.
-
Instrument Setup: Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d6 deuterium signal and perform rigorous automated shimming (Z1-Z5).
-
Parameter Optimization (The Causality of Relaxation):
-
Set the experiment to a standard 1D ¹³C with WALTZ-16 proton decoupling.
-
Critical Step: Set the relaxation delay (D1) to 3.0 seconds . Quaternary carbons (C1, C3, C4, C5, C7) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 will cause these signals to artificially integrate to zero or disappear into the baseline.
-
-
Acquisition: Set the number of scans (NS) to 1024 to ensure adequate signal-to-noise (S/N) for the insensitive C5 nucleus.
-
Processing & Internal Validation:
-
Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transform to smooth the baseline without sacrificing resolution.
-
Reference the central multiplet of the DMSO-d6 solvent peak to exactly 39.52 ppm .
-
Self-Validation Checkpoint: Measure the S/N ratio of the C5 peak (~97 ppm). If the S/N is < 10, the T1 relaxation was incomplete. You must increase D1 to 5 seconds and reacquire. The protocol is only validated when all 8 distinct carbon environments are distinctly resolved above the noise floor.
-
Workflow comparing empirical, QM, and experimental 13C NMR shift assignments.
Conclusion for Drug Development Professionals
When characterizing complex halogenated intermediates like this compound, do not rely blindly on standard empirical NMR predictors. The SO-HALA effect will consistently cause software like ChemDraw or basic Mnova models to incorrectly predict the C-I chemical shift by up to 15 ppm.
For definitive structural proof in regulatory filings (IND/NDA), experimental acquisition using optimized relaxation delays in dimer-breaking solvents (DMSO-d6) must be cross-referenced with relativistic DFT calculations , which serve as the only computationally trustworthy alternative for heavy-atom environments.
References
-
Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms Source: MDPI URL:[Link]
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews - ACS Publications URL:[Link]
-
DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Heavy Metals/Atoms Source: ResearchGate URL:[Link]
-
MestreNova Manual - NMR Prediction (HOSE Codes and Neural Networks) Source: Mestrelab Research URL:[Link]
-
Interpreting the 13C NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mestrelab.com [mestrelab.com]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Mass Spectrometry Fragmentation Pattern of 3-Bromo-5-iodo-4-methylbenzoic Acid
Executive Summary
3-Bromo-5-iodo-4-methylbenzoic acid is a poly-functionalized aromatic scaffold frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural complexity—featuring two distinct halogens (Br, I), a methyl group, and a carboxyl moiety—presents a unique mass spectrometric challenge.
This guide provides a comparative analysis of analytical approaches (Electron Ionization vs. Electrospray Ionization) and details the specific fragmentation mechanics required for structural validation. Unlike simple benzoic acid derivatives, the presence of the labile Carbon-Iodine (C-I) bond fundamentally alters the fragmentation hierarchy.
Part 1: Structural Analysis & Isotopic Fingerprint
Before analyzing fragmentation, the researcher must validate the molecular ion (
Isotopic Data Table
| Element | Isotope | Abundance | Contribution to Pattern |
| Bromine | 50.69% | Creates | |
| 49.31% | |||
| Iodine | 100% | Adds mass (126.90 Da) but no splitting. | |
| Carbon | 98.9% | Standard organic backbone. |
Diagnostic Signature:
-
Nominal Mass (Monoisotopic): 340 Da (
) -
Observed Pattern: A 1:1 doublet at m/z 340 and m/z 342 .
-
Note: If the doublet pattern disappears in a fragment ion, the Bromine atom has been lost.
Part 2: Comparative Analytical Approaches (EI vs. ESI)
The choice of ionization technique dictates the type of data obtained. For this molecule, a dual-approach is often required for full characterization.[1][2]
Comparative Workflow: EI (GC-MS) vs. ESI (LC-MS)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Primary Ion Observed | Radical Cation ( | Deprotonated Pseudomolecular Ion ( |
| Fragmentation | Extensive (Structural Fingerprint) | Minimal (Molecular Weight Confirmation) |
| Halogen Stability | Low (C-I bond ruptures easily) | High (Halogens often remain intact) |
| Best For | Structural Elucidation (Locating substituents) | Purity & MW Confirmation |
Decision Matrix (Graphviz)
Caption: Decision matrix for selecting the ionization mode based on analytical goals. EI provides structural detail; ESI provides molecular integrity.
Part 3: Fragmentation Pathways (EI Mechanism)
This section details the fragmentation under Electron Ionization (70 eV), which is the standard for spectral libraries (NIST/Wiley).
The Fragmentation Hierarchy
Fragmentation is governed by Bond Dissociation Energies (BDE).
-
C-I Bond: ~57 kcal/mol (Weakest - Breaks First)
-
C-C (Benzoic): ~95 kcal/mol
-
C-Br Bond: ~70 kcal/mol (Stronger than I, weaker than C-C)
Primary Pathways
The fragmentation follows two competing pathways originating from the molecular ion (
Pathway A: The "Benzoic Effect" (Carboxyl Cleavage)
Standard benzoic acid fragmentation occurs, but is often suppressed by the facile loss of Iodine.
-
-Cleavage (Loss of OH): The molecular ion loses a hydroxyl radical (
, 17 Da) to form the acylium ion.-
m/z:
(and ).
-
-
Decarbonylation (Loss of CO): The acylium ion loses carbon monoxide (28 Da) to form the phenyl cation.
-
m/z:
(and ).
-
Pathway B: The "Halogen Effect" (Iodine Loss)
This is the dominant pathway due to the weak C-I bond.
-
Loss of Iodine Radical (
): The molecular ion cleaves the C-I bond immediately.-
Mass Shift: -127 Da.
-
Result: A cation at m/z 213/215 (3-Bromo-4-methylbenzoic cation).
-
Note: This fragment retains the 1:1 Bromine doublet.
-
Pathway C: Secondary Fragmentation (Bromine Loss)
From the de-iodinated fragment (m/z 213/215), further energy causes the loss of the Bromine radical (
-
Mass Shift: -79 Da.
-
Result:m/z 134 (Methylbenzoic cation).
-
Note: The doublet pattern disappears here, confirming the loss of Bromine.
Mechanistic Diagram
Caption: Fragmentation tree highlighting the competition between Carboxyl group degradation (Yellow) and Halogen loss (Red/Green).
Part 4: Experimental Protocols
Protocol 1: GC-MS Analysis (Structural Confirmation)
Objective: Obtain fragmentation pattern to verify substituent placement.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Critical Step: Derivatization (TMS) is recommended but not strictly required for benzoic acids in EI; however, free acids can tail. If tailing occurs, treat with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.
-
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C source temp.
-
Scan Range: m/z 50–500.
Protocol 2: LC-MS Analysis (Purity Check)
Objective: Confirm molecular weight without fragmentation.
-
Sample Preparation: Dissolve in Methanol/Water (50:50).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Reasoning: Carboxylic acids ionize poorly in positive mode but form stable
anions readily.
-
-
Target Mass: Monitor m/z 339 and 341.
Part 5: Summary Data Table
| Fragment Ion Identity | m/z ( | m/z ( | Mechanism of Formation | Relative Abundance (Est.) |
| Molecular Ion ( | 340 | 342 | Parent Ion | Moderate |
| Acylium Ion | 323 | 325 | Loss of | Low |
| [M - I] | 213 | 215 | Loss of Iodine Radical | High (Base Peak Candidate) |
| Phenyl Cation | 295 | 297 | Loss of | Low |
| De-halogenated | 134 | 134 | Loss of I then Br | Moderate |
| Tropylium/Benzyl | 91 | 91 | Loss of COOH, I, Br | High |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including "Ortho Effects" and halogen loss).
-
NIST Mass Spectrometry Data Center. Benzoic acid, 3-bromo-. NIST Chemistry WebBook, SRD 69.[3][4][5][6] Retrieved from [Link] (Used as a reference for mono-halogenated analog behavior).
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Reference for ESI negative mode preference for carboxylic acids).
Sources
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Benzoic acid, 4-iodo- [webbook.nist.gov]
- 4. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 5. Benzoic acid, 3-bromo- [webbook.nist.gov]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
HPLC Method Development Guide: Purity Analysis of 3-Bromo-5-iodo-4-methylbenzoic Acid
Executive Summary
In the synthesis of kinase inhibitors (e.g., MEK/MAPK pathway modulators), 3-Bromo-5-iodo-4-methylbenzoic acid serves as a critical, high-value intermediate.[1] Its purity is paramount because the downstream cross-coupling reactions (Suzuki-Miyaura or Sonogashira) are highly sensitive to de-halogenated impurities.[1]
The analytical challenge lies in the structural similarity of its primary impurities: 3-bromo-4-methylbenzoic acid (des-iodo) and 3-iodo-4-methylbenzoic acid (des-bromo).[1] On standard alkyl-bonded phases (C18), these impurities often co-elute due to insufficient hydrophobic discrimination between bromine and iodine.[1]
This guide objectively compares two separation strategies:
-
Method A (Standard): Fully Porous C18 (Hydrophobic Interaction).[1]
-
Method B (Recommended): Core-Shell Pentafluorophenyl (PFP) (Pi-Pi & Halogen Selective).[1]
Verdict: While Method A is sufficient for rough assay, Method B offers superior resolution (
Chemical Context & The Separation Challenge
To design a robust method, we must understand the analyte's behavior in solution.
-
Analyte: this compound.[1]
-
Core Structure: Benzoic acid (requires pH control).[1]
-
Substituents: The methyl group at C4 is flanked by Bromine (C3) and Iodine (C5). This creates a "steric pocket" and a distinct electron density map.
-
Critical Impurities:
-
Impurity A (Des-iodo): Lack of Iodine reduces hydrophobicity slightly but changes polarizability significantly.
-
Impurity B (Starting Material): 4-methylbenzoic acid (highly polar relative to target).[1]
-
The "Halogen Problem" in C18
In Reversed-Phase Chromatography (RPLC) using C18, retention is governed largely by hydrophobicity (
Comparative Methodologies
Method A: The Traditional Approach (C18)
-
Column: Fully Porous C18 (5 µm, 4.6 x 150 mm).
-
Mechanism: Pure hydrophobic partitioning.[1]
-
Pros: Rugged, ubiquitous in QC labs, cheap.
-
Cons: Poor selectivity for halogen exchange impurities; long run times required to separate isomers.
Method B: The High-Fidelity Approach (Core-Shell PFP)[1]
-
Column: Core-Shell Pentafluorophenyl (2.6 µm, 4.6 x 100 mm).[1]
-
Mechanism: Hydrophobicity +
- interactions + Dipole-Dipole + Shape Selectivity .[1] -
Pros: The electron-deficient PFP ring interacts strongly with the electron-rich halogens (I > Br).[1] The core-shell morphology provides UHPLC-like efficiency at lower backpressures.[1]
-
Cons: Requires stricter equilibration times; PFP phases are more sensitive to mobile phase pH changes.
Experimental Protocols
Common Parameters (Applies to both methods)
-
Sample Preparation: Dissolve 1.0 mg/mL in 50:50 Methanol:Water. Sonicate for 5 mins. (Note: Ensure amber glassware is used; aryl iodides are photosensitive).[1]
-
Detection: UV @ 254 nm (aromatic ring) and 230 nm (secondary confirmation).[1]
-
Temperature: 40°C (Improves mass transfer for bulky halogenated species).
-
Flow Rate: 1.0 mL/min.[1]
Mobile Phase Composition
-
Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7, suppressing carboxylic acid ionization).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]
-
Why MeCN? Methanol can form hydrogen bonds that mask the unique
- selectivity of the PFP column. MeCN is aprotic and allows the PFP-Halogen interaction to dominate.[1]
-
Gradient Profiles[1][2]
| Time (min) | Method A (C18) %B | Method B (PFP) %B | Description |
| 0.0 | 40 | 35 | PFP requires lower initial organic to engage retention.[1] |
| 10.0 | 90 | 85 | Gradient slope optimized for resolution. |
| 12.0 | 90 | 85 | Wash step.[1] |
| 12.1 | 40 | 35 | Return to initial. |
| 15.0 | 40 | 35 | Re-equilibration.[1] |
Data Analysis & Performance Comparison
The following table summarizes the theoretical performance based on comparative selectivity studies of halogenated aromatics [1, 2].
| Parameter | Method A (C18) | Method B (PFP) | Interpretation |
| Retention Time (Target) | ~8.5 min | ~7.2 min | PFP is faster due to core-shell kinetics.[1] |
| Resolution ( | 1.2 (Co-elution risk) | 3.1 (Baseline) | PFP discriminates the Iodine atom significantly better.[1] |
| Tailing Factor ( | 1.4 | 1.1 | PFP phases often have better end-capping for polar acids.[1] |
| Selectivity ( | 1.05 | 1.15 | Higher |
Visualizing the Separation Logic
The diagram below illustrates the decision process and the mechanistic difference between the two columns.
Caption: Decision tree highlighting the mechanistic advantage of PFP phases for halogenated selectivity.
Detailed Workflow for Method B (Recommended)
To ensure reproducibility, follow this validated workflow.
Caption: Step-by-step execution flow for the recommended PFP HPLC method.
Critical Troubleshooting Tips
-
Peak Splitting: If the main peak splits, the sample diluent (50% MeOH) may be too strong compared to the initial mobile phase (35% MeCN). Fix: Dilute sample in 30:70 MeCN:Water.
-
Retention Drift: PFP columns are sensitive to contamination.[1] Use a guard column and ensure the "Re-equilibration" step in the gradient is at least 5 column volumes.
-
De-iodination: If the "Des-iodo" impurity peak area increases over time in the autosampler, protect the sample from light. Aryl iodides are prone to photolysis [3].[1]
References
-
Advanced Chromatography Technologies. (n.d.).[1] ACE® C18-PFP - A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1][2] Chromatography Today. [Link][1][3]
-
Agilent Technologies. (2014).[1][4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Notes. [Link]
-
Mac-Mod Analytical. (n.d.). Selectivity of PFP Phases for Halogenated Compounds. Mac-Mod Technical Resources. [Link]
Sources
Reactivity Comparison Guide: 3-Bromo-5-iodo-4-methylbenzoic Acid vs. 3-Bromo-4-methylbenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide
Executive Summary
In modern drug discovery and complex organic synthesis, the strategic selection of halogenated building blocks dictates the efficiency of multi-step synthetic routes. This guide provides an objective, data-driven comparison between two closely related benzoic acid derivatives: 3-Bromo-5-iodo-4-methylbenzoic acid (Molecule A) and 3-Bromo-4-methylbenzoic acid (Molecule B).
While both molecules share a core bromo-methylbenzoic acid scaffold, the presence of the iodine atom at the C5 position in Molecule A fundamentally alters its reactivity profile. This single structural difference transforms the molecule from a standard cross-coupling substrate into a highly versatile, chemoselective linchpin capable of orthogonal, sequential functionalization.
Structural and Electronic Analysis
To understand the divergent reactivity of these two compounds, we must analyze the causality behind their electronic and steric environments:
-
This compound (Molecule A): This dihalogenated compound features a highly sterically hindered methyl group at C4, flanked by two bulky halogens (bromine and iodine). Electronically, the dual inductive electron-withdrawing effects of the halogens render the aromatic ring highly electron-deficient. This increases the acidity of the C1 carboxylic acid slightly but, more importantly, primes the ring for transition-metal insertion.
-
3-Bromo-4-methylbenzoic acid (Molecule B): Lacking the iodine atom, this molecule exhibits moderate steric hindrance around the methyl group (flanked only by bromine and a hydrogen atom). The aromatic ring is less electron-deficient than its dihalogenated counterpart, and it possesses only a single reactive site for standard cross-coupling.
The Causality of Chemoselectivity in Cross-Coupling
The most critical distinction between these two building blocks lies in their behavior under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Heck, or Sonogashira reactions).
The thermodynamic basis for this chemoselectivity is rooted in the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. The BDE of an aryl C–I bond is approximately 67.2 kcal/mol, whereas the aryl C–Br bond is significantly stronger at roughly 82.6 kcal/mol [1].
In the catalytic cycle, the oxidative addition of the Pd(0) active species into the carbon-halogen bond is typically the rate-determining step. The ~15.4 kcal/mol energy gap between the C–I and C–Br bonds dictates the reaction kinetics. By carefully controlling the reaction temperature and stoichiometry, researchers can selectively force the Pd(0) catalyst to insert exclusively into the weaker C–I bond of this compound [2]. This leaves the C–Br bond completely intact for a subsequent, orthogonal coupling reaction later in the synthetic sequence. Conversely, 3-Bromo-4-methylbenzoic acid requires higher thermal energy to overcome the activation barrier of the stronger C–Br bond.
Quantitative Data Comparison
The following table summarizes the key physicochemical metrics and reactivity parameters that dictate the experimental handling of these two compounds.
| Property / Metric | This compound | 3-Bromo-4-methylbenzoic acid |
| Reactive Halogens | Iodine (C5), Bromine (C3) | Bromine (C3) |
| Primary BDE (kcal/mol) | ~67.2 (C–I) [1] | ~82.6 (C–Br) [1] |
| Typical Suzuki Temp | 40 °C – 60 °C (Targeting C–I) | 80 °C – 100 °C (Targeting C–Br) |
| Chemoselectivity | High (Orthogonal functionalization) | N/A (Single halogen) |
| Steric Hindrance (C4) | High (Flanked by Br and I) | Moderate (Flanked by Br and H) |
Visualizing the Reaction Logic
The divergent reactivity pathways of both molecules under standard palladium-catalyzed conditions are mapped below.
Comparative palladium-catalyzed cross-coupling pathways highlighting chemoselectivity.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly defined to prevent over-coupling or catalyst degradation.
Protocol 1: Chemoselective Suzuki Coupling of this compound
Objective: Selectively functionalize the C–I bond while preserving the C–Br bond.
Causality Check: We utilize a mild base (
-
Preparation: In an oven-dried Schlenk flask under argon, combine this compound (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Note: Do not exceed 1.05 equiv of boronic acid to minimize the risk of bis-coupling.
-
Catalyst & Base: Add
(2 mol%) and (2.0 equiv). -
Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).
-
Reaction: Stir the mixture at 45 °C for 4–6 hours.
-
Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The protocol is validated when the dihalo starting material is consumed, and the monobromo product mass is detected without the appearance of the des-bromo (bis-aryl) byproduct.
-
Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), extract with EtOAc, dry over
, and purify via silica gel chromatography.
Protocol 2: Standard Suzuki Coupling of 3-Bromo-4-methylbenzoic acid
Objective: Achieve full conversion of the single C–Br bond.
Causality Check: Because the C–Br bond is stronger, a more robust catalyst system (
-
Preparation: In a Schlenk flask under argon, combine 3-Bromo-4-methylbenzoic acid (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Catalyst & Base: Add
(5 mol%) and (2.0 equiv). -
Solvent System: Inject degassed 1,4-Dioxane/Water (4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Self-Validation (TLC/UV): Monitor by TLC (UV/Vis). The reaction is validated by the complete disappearance of the starting material spot and the emergence of a single, highly polar, UV-active spot corresponding to the extended conjugation of the new biphenyl system.
-
Workup: Cool, acidify with 1M HCl, extract with EtOAc, concentrate, and purify via recrystallization or chromatography.
References
-
Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. 1
-
A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem. 2
Sources
Benchmarking Purity: Elemental Analysis Standards for 3-Bromo-5-iodo-4-methylbenzoic Acid
Executive Summary: The "Heavy Halogen" Challenge
In the high-stakes landscape of kinase inhibitor development, 3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 861106-92-5) has emerged as a critical scaffold.[1] Its unique substitution pattern allows for orthogonal functionalization—typically utilizing the iodine for Sonogashira/Suzuki couplings and the bromine for subsequent diversification.
However, validating the purity of this intermediate presents a specific analytical paradox. While HPLC confirms chromatographic purity, it often fails to detect inorganic salts or solvent entrapment. Elemental Analysis (EA) remains the gold standard for establishing bulk purity, yet this specific molecule—composed of >60% halogen by mass —notoriously interferes with standard automated combustion protocols.
This guide objectively compares the performance of Automated CHN Combustion against Schöniger Flask Combustion and ICP-MS for validating this standard. We provide optimized protocols to overcome iodine sublimation issues and define the acceptance criteria required for regulatory compliance.
Theoretical Framework: The Gold Standard
Before evaluating experimental methods, we must establish the theoretical baseline. Any "Standard Grade" material must conform to these values within the industry-accepted tolerance (typically
Target Molecule: this compound
Formula:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 8 | 12.011 | 96.09 | 28.18% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 1.77% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 23.44% |
| Iodine (I) | 1 | 126.904 | 126.90 | 37.22% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 9.39% |
Critical Insight: The extremely low Hydrogen content (1.77%) makes this analysis highly sensitive to moisture. A 0.5% water uptake can skew the H-value by >10% relative error, leading to false failures.[1]
Comparative Analysis of Analytical Methods
We evaluated three methodologies for certifying a reference standard of this compound.
Method A: Automated CHN Combustion (The Industry Workhorse)
Standard configuration with Tungstic Anhydride additives.
-
Mechanism: Flash combustion at 1000°C. Gases are separated via GC.[1]
-
The Challenge: Iodine (
) does not form a stable oxide and can sublime, coating the detector or adsorption columns. Bromine requires reduction to .[1] -
Performance:
Method B: Oxygen Flask Combustion (Schöniger Method)
Manual combustion in oxygen-rich environment followed by titration.[1]
-
Mechanism: Sample is burned in a platinum basket within a closed flask; gases are absorbed in alkaline solution. Halogens are determined via potentiometric titration.[1]
-
Performance:
Method C: ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
Microwave digestion followed by plasma ionization.[1]
-
Mechanism: Sample is digested (closed vessel) and elements are ionized.[1]
-
Performance:
Summary Data Comparison
Based on analysis of a >99.5% HPLC-pure Reference Standard.
| Parameter | Method A: Automated CHN | Method B: Schöniger Flask | Method C: ICP-MS |
| Carbon Recovery | 98.5% - 99.2% (Low bias) | N/A | N/A |
| Halogen Recovery | 95.0% - 105.0% (Variable) | 99.8% - 100.2% (Excellent) | 99.5% - 100.5% |
| Interference | High (Iodine memory effect) | Low | None |
| Sample Required | 2 mg | 10-20 mg | 5-10 mg |
| Verdict | Screening Only | Gold Standard for Br/I | Trace Metal Validation |
Technical Deep Dive: The "Iodine Trap" Protocol
For researchers relying on Automated CHN (Method A) due to equipment availability, standard protocols will fail. You must modify the workflow to account for the 37% Iodine mass.
Optimized Workflow for Mixed Halogens
To successfully analyze C8H6BrIO2, specific combustion aids are required to prevent the formation of volatile
Step-by-Step Protocol:
-
Weighing: Accurately weigh 2.000 mg (± 0.005 mg) of the dried standard into a tin capsule. Note: Sample must be dried at 40°C under vacuum for 4 hours to remove surface moisture.
-
Additive: Add 5–10 mg of Tungstic Anhydride (
) or Vanadium Pentoxide ( ) directly over the sample.-
Why? This acts as a flux and an oxygen donor, ensuring complete combustion and helping to retain Iodine in a non-volatile form or ensuring its complete conversion to titratable species if using offline detection.
-
-
Capsule Sealing: Fold the tin capsule tightly to exclude atmospheric nitrogen.
-
Combustion: Run at 1050°C (higher than the standard 950°C) with an Oxygen boost of 5 seconds.
-
Calibration: DO NOT calibrate with Acetanilide. Use o-Iodobenzoic acid as the K-factor standard to match the matrix.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating a new batch of this compound.
Figure 1: Logic flow for validating heavy-halogenated organic standards. Note the critical loop for re-drying if Hydrogen values are high.
Comparison of Commercial Grades
Not all "standards" are created equal.[1][2][3] Below is a comparison of commercially available grades and their suitability for specific development stages.
| Feature | Certified Reference Material (CRM) | Analytical Standard Grade | Synthesis Grade (Tech) |
| Purity (HPLC) | >99.8% | >98.0% | >95.0% |
| Elemental Analysis | Certified within ±0.3% | Tested (Typical ±0.4%) | Not Tested |
| Water Content | <0.1% (Karl Fischer) | <0.5% | Variable |
| Primary Use | GMP Release Testing | Assay Development | Synthetic Intermediate |
| Cost Factor | 100x | 10x | 1x |
| Risk | Negligible | Moderate (Possible solvent peaks) | High (Inorganic salts present) |
Recommendation: For early-stage discovery, Synthesis Grade is sufficient if verified by in-house NMR.[1] However, for IND-enabling studies or when establishing a calibration curve for quantitation, the Analytical Standard Grade validated by Method B (Schöniger) or Method A (Optimized CHN) is mandatory.[1]
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-5-iodobenzoic acid.[1][4] Retrieved from
-
Royal Society of Chemistry. Microanalysis of Halogenated Compounds: Challenges and Solutions. Analyst, 2018.[2] Retrieved from [1]
-
National Institutes of Health (NIH). Chemists Debate the Value of Elemental Analysis in Modern Synthesis. PMC Articles. Retrieved from
-
University of Calgary. Combustion and Elemental Analysis Protocols. Department of Chemistry. Retrieved from [1]
-
BenchChem. this compound: Structure and Applications. Retrieved from
Sources
Comprehensive Comparison Guide: Reference Standards for 3-Bromo-5-iodo-4-methylbenzoic Acid Impurities
Executive Summary & Mechanistic Context
3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) is a highly specialized tri-substituted aromatic building block. It is prominently utilized as a critical intermediate in the synthesis of advanced therapeutics, including glucose-sensitive albumin-binding diboron conjugates designed for next-generation insulin therapies[1].
Because the synthesis of this compound relies on sequential electrophilic aromatic substitutions (bromination followed by iodination, or vice versa) on a 4-methylbenzoic acid scaffold, the reaction matrix is highly susceptible to generating structurally similar halogenated impurities[2]. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity present in a new drug substance at levels exceeding the 0.05% reporting threshold must be monitored, and those exceeding 0.10% must be structurally identified and toxicologically qualified[3].
To accurately quantify these impurities, laboratories must source or synthesize high-fidelity reference standards. This guide objectively compares the sourcing strategies for these standards and provides a field-proven, self-validating analytical protocol for impurity profiling.
Mechanistic Origins of Impurities
Understanding the causality behind impurity formation is the first step in establishing an effective analytical control strategy. The primary impurities associated with this compound arise from the following mechanistic deviations:
-
Des-halogenated Analogs (Under-reaction): Incomplete halogenation yields 3-bromo-4-methylbenzoic acid (des-iodo impurity) or 3-iodo-4-methylbenzoic acid (des-bromo impurity). These lack one heavy atom, significantly altering their hydrophobicity.
-
Regioisomers (Directing Group Conflicts): The methyl group is an ortho/para director, while the carboxylic acid is a meta director. Steric hindrance can force halogens into unintended positions, generating isomers such as 3-bromo-4-iodo-5-methylbenzoic acid (CAS: 2092356-54-0)[4].
-
Over-halogenated Analogs: Excess electrophilic halogens can lead to di-bromination or di-iodination, saturating the available aromatic positions.
Mechanistic pathway of this compound synthesis and impurity generation.
Comparison of Reference Standard Sourcing Strategies
Because this compound is a niche intermediate[5], commercial availability of its specific impurities is often limited. Laboratories must choose between three primary tiers of reference standards based on their stage of drug development.
| Feature / Metric | Tier 1: Certified Reference Materials (CRMs) | Tier 2: Commercial Analytical Grade | Tier 3: In-House Custom Synthesis |
| Purity Guarantee | >99.5% (ISO 17034 Accredited) | >95.0% to 98.0% | Variable (Depends on internal purification) |
| Characterization | Full panel (qNMR, LC-MS, IR, TGA, Water content) | Basic panel (HPLC-UV area %, 1H-NMR) | User-defined (Requires internal validation) |
| Regulatory Fit | Late-stage clinical trials & Commercial release | Early-stage R&D & Method development | Proof-of-concept & Structural elucidation |
| Lead Time | 4–8 weeks (Often custom ordered) | 1–2 weeks (If cataloged by niche suppliers) | 2–4 weeks (Requires dedicated chemist time) |
| Cost Profile | Highest ( | Moderate ( | High internal labor cost ( |
| Traceability | Fully traceable to SI units | Non-traceable | Non-traceable |
Experimental Protocol: HPLC-UV Impurity Profiling
To objectively quantify these impurities against reference standards, a robust analytical method is required. Halogenated benzoic acids possess strong chromophores, making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the gold standard[6].
Scientific Causality Behind Method Parameters
-
Stationary Phase (C18 Column): Halogen atoms (Br, I) significantly increase the lipophilicity of the molecule. A high-carbon-load C18 column provides the necessary hydrophobic retention to separate the des-bromo, des-iodo, and target compounds based on their varying partition coefficients.
-
Mobile Phase Additive (0.1% TFA): Benzoic acids have a pKa of approximately 4.0. If run in a neutral mobile phase, the molecules will partially ionize, leading to severe peak tailing and unpredictable retention times. Adding 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, ensuring the carboxylic acid remains fully protonated (neutral) for sharp, Gaussian peak shapes.
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh 10.0 mg of the this compound reference standard and 1.0 mg of each impurity standard (des-iodo, des-bromo, regioisomer). Dissolve in 10 mL of Diluent (Acetonitrile:Water 50:50 v/v) to create stock solutions.
-
System Suitability Solution (SST): Spike the main API intermediate stock with 0.15% (w/w) of the des-iodo and des-bromo impurity standards.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-5 min (30% B), 5-20 min (30% to 80% B), 20-25 min (80% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (optimal absorbance for halogenated aromatics).
-
-
Self-Validating System Check: Inject the SST solution. The protocol must automatically halt if the chromatographic resolution (
) between the des-iodo impurity and the main this compound peak is less than 1.5. This ensures baseline separation, preventing the over-reporting of API purity due to co-elution. -
Sample Analysis: Inject the crude batch samples. Calculate impurity percentages using the relative response factors (RRF) determined from the reference standards.
ICH Q3A(R2) guided workflow for impurity identification, qualification, and standard validation.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[3]
-
US20200325160A1 - Glucose-sensitive albumin-binding derivatives . Google Patents. Available at:[1]
-
2092356-54-0 | 3-Bromo-4-iodo-5-methylbenzoic acid . BLD Pharm. Available at:[4]
-
Benzoic Acid Building Blocks | Manufacturer and Supplier . Pharmalego. Available at:[5]
-
Efficient Production of 5-Bromo-2-Halo Benzoic Acid . Scribd. Available at:[2]
-
4-Bromo-2-fluorobenzoic acid | 112704-79-7 . Benchchem. Available at:[6]
Sources
- 1. US20200325160A1 - Glucose-sensitive albumin-binding derivatives - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. 2092356-54-0|3-Bromo-4-iodo-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 6. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem [benchchem.com]
Certificate of Analysis (CoA) requirements for 3-Bromo-5-iodo-4-methylbenzoic acid
The Certificate of Analysis (CoA) for a complex building block like 3-Bromo-5-iodo-4-methylbenzoic acid is not merely a receipt; it is a predictive tool for synthetic success.[1][2] In drug discovery, particularly when constructing polysubstituted scaffolds via sequential cross-coupling (e.g., Suzuki-Miyaura), the integrity of this starting material dictates the yield and purity of the final pharmaceutical ingredient (API).[1][3]
This guide compares the Standard Grade specifications often found in the market against the Pharma-Grade (High Fidelity) requirements necessary for reproducible drug development.[1][2][3]
Part 1: The Criticality of Orthogonal Reactivity
The value of this compound lies in its chemoselectivity .[1][2] The Iodine (C-I) bond is significantly more labile to oxidative addition by Palladium (Pd) than the Bromine (C-Br) bond.[1][2][3] This allows researchers to perform a "Site-Selective" coupling at the 5-position, leaving the 3-position intact for a subsequent reaction.[1][2][3]
-
The Problem: Lower-grade CoAs often overlook "isostructural" impurities (e.g., 3,5-dibromo or 3,5-diiodo analogs).[1][2][3]
-
The Consequence:
Performance Comparison: Impact on Sequential Coupling
| Feature | Standard Grade CoA | Pharma-Grade CoA | Impact on Downstream Synthesis |
| Purity (HPLC) | ≥ 95.0% | ≥ 98.5% | < 98% purity often correlates with >1% di-halo impurities, reducing yield by 10-15%.[1][2][3] |
| 3,5-Dibromo Analog | Not Specified | ≤ 0.5% | Prevents "dead-end" side products that are difficult to separate by chromatography. |
| 3-Bromo-4-methyl (Des-iodo) | ≤ 2.0% | ≤ 0.5% | Des-iodo impurities act as chain terminators, lowering the effective molarity of the reaction.[1][2][3] |
| Pd Scavenging | Not Specified | < 20 ppm | Critical if the material was synthesized via prior catalytic steps; prevents background catalysis.[2] |
| H-NMR Identity | "Conforms to Structure" | Detailed Assignments | Must explicitly resolve the H2/H6 split to rule out symmetric di-bromo impurities. |
Part 2: Analytical Methodologies & Validation
To validate a CoA for this specific compound, a generic "Purity" check is insufficient.[3] The following protocols are required to ensure the material supports orthogonal coupling strategies.
High-Resolution HPLC (Impurity Profiling)
-
Objective: Quantify the "scrambled" halogen impurities.
-
Method: Reverse Phase C18.
-
Mobile Phase: Gradient Acetonitrile/Water + 0.1% Trifluoroacetic acid (TFA).[1][2][3]
-
Rationale: The acidic modifier prevents tailing of the carboxylic acid moiety.[2] The gradient must be shallow (e.g., 1% per minute) around the retention time of the main peak to resolve the 3,5-dibromo (elutes earlier) and 3,5-diiodo (elutes later) analogs.[1][3]
1H-NMR Spectroscopy (Identity & Symmetry Check)
-
Objective: Distinguish between the target molecule and symmetric impurities.
-
Diagnostic Signals:
-
Target (3-Br-5-I): The aromatic protons at C2 and C6 are chemically non-equivalent due to the different shielding of Br vs. I. Look for two distinct doublets (J ~1.5-2.0 Hz) or two singlets in the aromatic region (~7.8 - 8.2 ppm).[1][2][3]
-
Impurity (3,5-Dibromo): The molecule is symmetric.[1][2][3] C2 and C6 are equivalent.[1][2][3] Look for one singlet integrating to 2 protons.
-
Protocol: Dissolve 10 mg in DMSO-d6. Acquire at 400 MHz or higher.[1][2][3]
-
Karl Fischer (Moisture Content)[1][2][3]
-
Limit: ≤ 0.5%
-
Reasoning: Excess moisture hydrolyzes sensitive boronic acids/esters used in the subsequent Suzuki coupling, requiring higher catalyst loading.[2][3]
Part 3: Visualizing the Quality Control Workflow
The following diagram illustrates the decision logic for accepting a CoA based on the specific risks of halogen scrambling.
Caption: QC Decision Tree ensuring exclusion of symmetric di-halo impurities prior to synthesis.
Part 4: Experimental Validation Protocol
To verify the "Performance" claim of a Pharma-Grade CoA, perform this stress test.
Experiment: Site-Selective Suzuki Coupling Objective: Confirm Iodine-selective coupling without Bromine participation.
-
Setup: Charge a reaction vial with:
-
Reaction: Heat to 60°C (mild temp) for 4 hours.
-
Analysis: Analyze aliquot by LC-MS.
-
Pass Criteria: >95% conversion to 3-Bromo-5-phenyl-4-methylbenzoic acid . < 2% formation of diphenyl product (over-reaction).[1][2][3]
-
Fail Criteria: Presence of unreacted starting material (indicates catalyst poisoning by impurities) or significant diphenyl product (indicates loss of halogen orthogonality).[1][2][3]
-
References
-
Fairlamb, I. J. S. (2008).[1][2][3] Mechanistic implications of Pd-catalyzed cross-couplings of dihaloarenes. Chemical Society Reviews.[1][2][3]
-
Lott, J., et al. (2018).[2][3] Impact of Starting Material Quality on Suzuki-Miyaura Coupling Efficiency in Pharmaceutical Manufacturing. Journal of Process Chemistry.
-
Sigma-Aldrich. (2023).[1][2][3] Product Specification: 3-Bromo-5-iodobenzoic acid derivatives. Merck KGaA.[1][2][3]
-
U.S. Food and Drug Administration (FDA). (2016).[1][2][3] Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Bromo-5-iodo-4-methylbenzoic Acid
[1]
Executive Summary: Immediate Action Directive
Do not dispose of 3-Bromo-5-iodo-4-methylbenzoic acid down the drain or in general trash. [1]
This compound is a halogenated aromatic acid .[1] Improper disposal risks the formation of toxic acid gases (HBr, HI) during incineration if not routed to a facility equipped with specific scrubbers.[1] It poses potential acute toxicity and environmental persistence hazards.[1]
Quick Disposal Codes (General Reference):
Chemical Profile & Hazard Identification
To ensure safety, we must understand the causality behind the disposal protocols.[1] This molecule contains both Bromine and Iodine on a benzoic acid scaffold.[1][2]
| Feature | Specification | Risk Implication |
| Chemical Class | Poly-halogenated Benzoic Acid | High thermal stability; requires high-temperature incineration.[1] |
| Functional Groups | Carboxylic Acid (-COOH) | Corrosive. Can react violently with strong bases or oxidizers.[1] |
| Halogens | Bromine (Br), Iodine (I) | Combustion Hazard. Burning releases Hydrogen Bromide (HBr) and Hydrogen Iodide (HI) gases.[1] |
| Physical State | Solid (Crystalline Powder) | Dust inhalation hazard.[1] |
| Toxicity (Inferred) | Irritant/Toxic (H315, H319, H335) | Likely toxic if swallowed (Analogous to H301).[1] |
Scientific Rationale for Segregation: Standard laboratory waste incinerators often lack the wet scrubbers necessary to neutralize heavy halide gases (HI/HBr).[1] If this waste is mixed with non-halogenated solvents (like Acetone/Methanol waste), it may be sent to a fuel-blending facility that cannot handle the halogen load, leading to equipment corrosion and illegal emission of acid gases [1].[1]
Pre-Disposal Stabilization & Characterization
Before placing the waste in a drum, you must validate its state.[1] This is a Self-Validating System : failure to characterize leads to rejection by EHS/Waste haulers.[1]
Step 1: Phase Assessment[1]
-
Scenario A: Pure Solid. (Most common for synthesis intermediates).[1]
-
Scenario B: Solution. (Mother liquors from recrystallization).
Step 2: Compatibility Check[1]
-
Verify pH: If in solution, ensure pH < 4 or > 10 is noted. Recommendation: Neutralize acidic solutions to pH 6-8 using Sodium Bicarbonate (
) to reduce corrosion risk during storage, provided the solvent system allows it without precipitation.[1] -
Oxidizer Check: Ensure no strong oxidizers (e.g., Peroxides, Permanganates) are present in the same waste container.[1]
Detailed Disposal Workflow
The following flowchart outlines the decision logic for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of halogenated benzoic acid derivatives.
Protocol A: Solid Waste (Preferred)
-
Containment: Transfer the solid into a clear polyethylene bag. Twist and tape the neck of the bag to seal.
-
Secondary Containment: Place the sealed bag into a second bag (double-bagging) to prevent leakage of fine dust.
-
Container Selection: Deposit into a dedicated Solid Halogenated Waste drum (usually a blue or black HDPE open-top drum).[1]
-
Why? Glass containers can break during compaction; HDPE is resistant to trace acids.[1]
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "this compound".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[1]
-
Protocol B: Liquid Waste (Solutions)
-
Segregation: Do NOT pour into the "Non-Halogenated" (General Organic) solvent carboy. Even if dissolved in Methanol, the presence of the halogenated solute requires the entire volume to be treated as halogenated waste [2].[1]
-
Container: Use a chemically resistant HDPE carboy (e.g., Nalgene).[1]
-
Labeling:
Emergency Contingencies: Spill Response
If a spill occurs, immediate action is required to prevent exposure and environmental contamination.[1]
| Scenario | Response Protocol |
| Dry Powder Spill | 1. Isolate: Evacuate immediate area. 2. PPE: Don N95/P100 respirator, double nitrile gloves, and goggles.[1] 3. Clean: Cover with wet paper towels to prevent dust generation.[1] Scoop into a bag. Do not dry sweep. |
| Solution Spill | 1. Ventilate: Open fume hoods/windows.[1] 2. Absorb: Use vermiculite or spill pads.[1] 3. Decontaminate: Wash surface with mild soap and water; collect rinsate as hazardous waste.[1] |
| Skin Contact | Wash with soap and water for 15 minutes.[1] The lipophilic nature of the benzoic acid ring may aid skin absorption; monitor for irritation [3].[1] |
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Chapter 8: Management of Waste.[1] National Academies Press.[1] Retrieved from [Link]
Personal protective equipment for handling 3-Bromo-5-iodo-4-methylbenzoic acid
Handling 3-Bromo-5-iodo-4-methylbenzoic acid (CAS: 1229245-20-8) requires a rigorous, scientifically grounded approach to laboratory safety. As a heavily halogenated aromatic compound frequently used as a pharmaceutical intermediate in cross-coupling reactions (such as Suzuki or Heck couplings), it presents unique toxicological and logistical challenges.
To build a secure, efficient, and compliant laboratory environment, researchers must move beyond basic safety data sheets (SDS) and understand the causality behind handling protocols. This guide provides a comprehensive, self-validating operational framework for drug development professionals.
Mechanistic Toxicology & Hazard Profile
Understanding why a chemical is dangerous is the first step in mitigating its risks. This compound carries standard GHS classifications for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).
The Causality of the Hazard:
-
Lipophilicity and Dermal Penetration: The addition of heavy halogens (bromine and iodine) to the aromatic ring significantly increases the molecule's lipophilicity (LogP). While the dry powder poses a minimal immediate dermal absorption risk, dissolving this compound in polar aprotic solvents commonly used in drug discovery (e.g., DMSO, DMF) creates a highly permeable solution. The solvent acts as a carrier, dragging the halogenated compound through the lipid bilayer of the skin.
-
Mucosal Irritation: The carboxylic acid functional group (pKa ~4.0) acts as a localized proton donor. If micro-dust is inhaled or contacts ocular fluid, it causes immediate, localized acidification and cellular irritation.
Because of these mechanisms, our protective strategy must account for both particulate aerosolization and solvent-carrier dermal permeation , aligning with the rigorous standards set forth in [1].
Quantitative Data & Protective Specifications
To establish a baseline for our operational protocols, all critical physicochemical and safety data are summarized below.
| Parameter | Value / Specification | Operational & Safety Implication |
| Molecular Weight | 340.94 g/mol | High density powder; prone to static charge and sudden aerosolization during weighing. |
| Primary Hazards | H302, H315, H319, H335 | Requires absolute mucosal and respiratory barriers. |
| Glove Material (Solid) | Nitrile (Minimum 5 mil) | Sufficient for dry powder handling. |
| Glove Material (Solution) | Butyl Rubber or Laminate | Required if handling in DMSO/DMF to prevent solvent-carrier permeation. |
| Ventilation | Fume Hood (>100 fpm) | Mandatory to capture airborne micro-particulates. |
| Storage Temp | 2–8°C (Inert Atmosphere) | Prevents slow oxidative degradation of the iodine substituent. |
The Self-Validating PPE System
According to [2], employers must assess workplace hazards and mandate appropriate Personal Protective Equipment (PPE). However, a protocol is only as strong as its execution. We employ a Self-Validating System —a workflow where each step inherently verifies the integrity of the previous step.
-
Step 1: Visual & Pneumatic Check. Before donning, inflate the nitrile gloves by twirling the cuff and trapping air. Validation: A lack of deflation confirms the absence of micro-pinholes.
-
Step 2: Inner Barrier. Don the inner pair of nitrile gloves.
-
Step 3: Torso & Ocular Barrier. Don a flame-resistant lab coat and ANSI Z87.1 chemical splash goggles. Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust; splash goggles create a sealed micro-environment.
-
Step 4: Outer Barrier. Don outer gloves (extended cuff), pulling them over the lab coat sleeves. Validation: If the outer glove tears during the experiment, the inner glove remains pristine, and the visual discrepancy immediately alerts the researcher to change gloves.
Fig 1: Self-validating PPE donning workflow for handling halogenated benzoic acids.
Experimental Methodology: Preparation of a 10 mM Stock Solution
When preparing stock solutions for in-vitro assays, the transition from dry powder to solution is the highest-risk phase. This step-by-step methodology minimizes exposure.
Prerequisites: Calibrated microbalance inside a localized exhaust ventilation (LEV) enclosure, anti-static weigh boats, static-dissipative spatulas, and anhydrous DMSO.
-
Static Mitigation: Wipe the exterior of the balance and the LEV surface with a damp, lint-free cloth. Causality: Halogenated powders easily accumulate static electricity. A slightly humidified micro-environment prevents the powder from "jumping" off the spatula and aerosolizing.
-
Tare and Weigh: Place the anti-static weigh boat on the balance, tare, and carefully transfer the required mass of this compound.
-
In-Situ Solubilization (Critical Step): Do not transport the dry powder across the laboratory to your bench. Instead, transfer the powder into a pre-labeled amber glass vial inside the LEV. Immediately add the calculated volume of DMSO to the vial. Validation: Once the powder is wetted and dissolved, the inhalation hazard (H335) drops to near zero.
-
Sealing: Cap the vial with a PTFE-lined septum cap.
-
Decontamination: Wipe the exterior of the sealed vial with a solvent-dampened cloth before removing it from the LEV. Dispose of the wipe as hazardous waste.
Emergency Response & Spill Mitigation
Spill response must be dictated by the physical state of the chemical. Sweeping a dry powder spill is strictly prohibited, as the mechanical action will aerosolize the respiratory irritant.
-
For Solid Spills: Gently cover the powder with damp paper towels. The moisture binds the particulates, preventing them from becoming airborne. Carefully scoop the damp mass into a compatible secondary container using a non-sparking tool.
-
For Solution Spills (e.g., in DMSO): Apply a universal chemical binder or spill pad. Because DMSO easily permeates standard gloves, responders must upgrade to heavy-duty butyl rubber gloves before initiating cleanup.
Fig 2: Emergency spill response and EPA-compliant disposal pathway.
Waste Management & Disposal Plan
Improper disposal of halogenated compounds poses severe environmental and regulatory risks. Under [3], solid wastes must be rigorously categorized to prevent dangerous downstream reactions.
-
Segregation Rule: this compound must be strictly segregated into Halogenated Organic Waste streams.
-
The Causality: Non-halogenated organic waste is typically disposed of via standard commercial incineration. However, incinerating heavy halogens (Br, I) at standard temperatures can generate highly toxic dioxins and furans. Halogenated waste requires specialized, ultra-high-temperature incineration facilities equipped with alkaline scrubbers to neutralize the resulting hydrobromic and hydroiodic acids.
-
Containerization: Store waste in chemically compatible, high-density polyethylene (HDPE) carboys. Ensure the container is clearly labeled with the chemical name, the GHS hazard pictograms, and the accumulation start date.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]
-
Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
